(S)-3-(1-Aminoethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(1S)-1-aminoethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWYRMCXWROJMP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-29-8 | |
| Record name | (S)-3-(1-aminoethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (S)-3-(1-Aminoethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-(1-Aminoethyl)aniline, a chiral amine of significant interest in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and physicochemical characteristics. In the absence of extensive experimental data for the pure (S)-enantiomer in publicly accessible literature, this guide presents available data, including that of the racemic mixture, and provides robust, field-proven experimental protocols for the determination of key physical properties. These protocols are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. Visualizations of experimental workflows are provided to enhance clarity and reproducibility.
Introduction and Chemical Identity
This compound, a substituted aniline derivative, possesses a stereogenic center, rendering it a chiral molecule. Its enantiomeric purity is a critical parameter in its applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry dictates pharmacological activity. The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [PubChem] |
| CAS Number | 317830-29-8 | [PubChem] |
| Molecular Formula | C₈H₁₂N₂ | [PubChem] |
| Molecular Weight | 136.19 g/mol | [PubChem] |
| Canonical SMILES | C--INVALID-LINK--N | [PubChem] |
| InChI Key | MBWYRMCXWROJMP-LURJTMIESA-N | [PubChem] |
Physicochemical Properties: Knowns and Unknowns
A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. While some data for 3-(1-Aminoethyl)aniline is available, it is crucial to note that specific experimental values for the pure (S)-enantiomer are not widely reported. The following table summarizes the available data.
| Property | Value | Notes and Causality | Source |
| Appearance | Solid | The presence of polar amine groups and the aromatic ring contribute to intermolecular forces strong enough for a solid state at room temperature. | [Sigma-Aldrich] |
| Melting Point | 51-56 °C | This reported melting point is for the racemic mixture of 3-(1-Aminoethyl)aniline. The melting point of a pure enantiomer may differ. Impurities typically depress and broaden the melting range. | [Sigma-Aldrich] |
| Boiling Point | Not available | The boiling point is expected to be elevated due to hydrogen bonding capabilities of the two amine groups. Experimental determination under reduced pressure is recommended to prevent decomposition. | - |
| Solubility | Not available | The presence of two amine groups suggests potential solubility in polar protic solvents and aqueous acidic solutions due to protonation. Solubility in nonpolar organic solvents is likely to be limited. | - |
Experimental Protocols for Physical Property Determination
To address the gaps in available data for this compound, this section provides detailed, step-by-step methodologies for the experimental determination of its key physical properties. These protocols are designed to yield accurate and reproducible results.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure compound.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) approaching the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.
-
Validation: The calibration of the apparatus should be regularly checked with certified standards.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For non-volatile liquids or solids with a relatively low melting point, the boiling point is a key characteristic. Due to the potential for decomposition at atmospheric pressure, determination under reduced pressure is often necessary for amines.
Methodology: Micro Boiling Point Determination (Thiele Tube)
-
Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.
-
Apparatus Setup: The tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).
-
Heating: The heating bath is heated gently and uniformly.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.
Caption: Workflow for Micro Boiling Point Determination.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.
Methodology: Equilibrium Solubility (Shake-Flask Method)
-
System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
-
Validation: The experiment should be repeated to ensure reproducibility. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
(S)-3-(1-Aminoethyl)aniline: A Comprehensive Technical Guide for Advanced Synthesis and Application
Introduction: The Strategic Importance of (S)-3-(1-Aminoethyl)aniline in Modern Drug Discovery
This compound, registered under CAS number 317830-29-8, is a chiral primary amine that has emerged as a pivotal building block in medicinal chemistry. Its unique structural motif, featuring a chiral ethylamine substituent on an aniline scaffold, provides a versatile platform for the synthesis of complex molecular architectures with distinct three-dimensional orientations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis, analysis, and strategic applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of two distinct amine functionalities, the aromatic and the aliphatic primary amine, coupled with a stereocenter, offers a rich chemical landscape for selective functionalization and molecular elaboration.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring its quality and purity.
| Property | Value | Source |
| CAS Number | 317830-29-8 | [1] |
| Molecular Formula | C₈H₁₂N₂ | [1] |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 51-56 °C | [2] |
| Purity (Typical) | ≥95% | [3] |
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds. Researchers should verify the identity and purity of their material using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 6.5-7.2 ppm), a quartet for the methine proton of the ethylamine group (around 4.0-4.5 ppm), a doublet for the methyl group (around 1.3-1.5 ppm), and broad singlets for the two NH₂ groups (variable chemical shifts). |
| ¹³C NMR | Aromatic carbon signals (in the range of 110-150 ppm), a signal for the methine carbon (around 50-55 ppm), and a signal for the methyl carbon (around 20-25 ppm). |
| IR (Infrared) | Characteristic N-H stretching vibrations for primary amines (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |
| MS (Mass Spec.) | A molecular ion peak (M⁺) at m/z 136, with fragmentation patterns corresponding to the loss of amine and ethyl groups. |
Synthesis of Enantiopure this compound: A Strategic Approach
The synthesis of enantiomerically pure this compound is a critical step in its application for chiral drug synthesis. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.
Pathway 1: Asymmetric Synthesis via Reductive Amination
A direct and elegant approach to the (S)-enantiomer involves the asymmetric reductive amination of 3-aminoacetophenone. This method leverages a chiral auxiliary to induce stereoselectivity during the imine reduction step.
References
Spectroscopic Characterization of (S)-3-(1-Aminoethyl)aniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral aromatic amine, (S)-3-(1-Aminoethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The focus is on the interpretation of spectral features, grounded in fundamental principles and supported by data from analogous structures, to provide a robust framework for its analytical characterization.
Introduction
This compound, with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol , is a chiral primary amine containing a benzenamine moiety.[1][2][3] Its structure presents a unique combination of an aromatic ring, a primary aliphatic amine, and a primary aromatic amine, each contributing distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the two amino groups. The chemical shifts are influenced by the electronic environment of each proton.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| Aromatic-NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[4][5] |
| Aromatic-H | ~6.5-7.2 | Multiplets | 4H | Complex splitting pattern due to meta-substitution. |
| Methine-CH | ~4.0-4.5 | Quartet | 1H | Coupled to the adjacent methyl protons. |
| Aliphatic-NH₂ | ~1.5-2.5 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[5] |
| Methyl-CH₃ | ~1.3-1.5 | Doublet | 3H | Coupled to the adjacent methine proton. |
Causality Behind Peak Assignments:
-
Aromatic Protons: The protons on the benzene ring will appear in the typical aromatic region. The meta-substitution pattern will lead to a complex set of multiplets. The electron-donating amino group will cause a general upfield shift compared to benzene (δ 7.34 ppm).
-
Amino Protons: The protons of both the aromatic and aliphatic amino groups are labile and often appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding.[5] A deuterium exchange experiment (adding a drop of D₂O to the NMR sample) would confirm their assignment, as the signals would disappear.[5]
-
Ethyl Group Protons: The methine proton (CH) is adjacent to the chiral center and the aromatic ring, leading to a downfield shift. It will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (CH₃) will be a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |
| Aromatic C-NH₂ (C3) | ~145-150 | The carbon directly attached to the aromatic amino group is significantly deshielded.[6][7] |
| Aromatic C-CH (C1) | ~140-145 | The carbon bearing the aminoethyl substituent. |
| Aromatic CH | ~110-130 | Aromatic carbons not directly attached to a substituent. The electron-donating NH₂ group causes shielding of the ortho and para carbons.[8][9] |
| Methine-CH | ~50-55 | The chiral carbon of the ethyl group. |
| Methyl-CH₃ | ~20-25 | The terminal methyl carbon. |
Expert Insights on ¹³C NMR:
The chemical shifts in the aromatic region are diagnostic of the substitution pattern. The carbon atom bonded to the nitrogen of the aniline moiety (ipso-carbon) is expected to be the most downfield in the aromatic region due to the electronegativity of nitrogen.[6][8] However, resonance effects from the lone pair of the amino group can shield the ortho and para carbons, shifting them upfield.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| N-H (Primary Amine) | 3400-3250 | Medium | Asymmetric and Symmetric Stretch (two bands expected)[10] |
| Aromatic C-H | 3100-3000 | Medium | Stretch |
| Aliphatic C-H | 3000-2850 | Medium | Stretch |
| N-H (Primary Amine) | 1650-1580 | Medium-Strong | Bend (Scissoring)[10] |
| Aromatic C=C | 1600-1450 | Medium-Strong | Ring Stretch |
| C-N (Aromatic) | 1335-1250 | Strong | Stretch[10] |
| C-N (Aliphatic) | 1250-1020 | Medium | Stretch[10] |
| N-H | 910-665 | Broad, Strong | Wag[10] |
Protocol for IR Analysis (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Expected Mass Spectrometric Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 136. This corresponds to the molecular weight of the compound.[1]
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃): A peak at m/z = 121 (M-15) is expected due to the cleavage of the C-C bond adjacent to the aliphatic amino group. This results in a stable benzylic cation.
-
Loss of an amino group (-NH₂): A peak corresponding to the loss of the aliphatic amino group is possible.
-
Benzylic cleavage: The most common fragmentation for compounds with a benzylic amine is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable iminium ion. For this compound, this would result in a fragment from the loss of the aromatic portion.
-
Logical Relationship of Spectroscopic Data
Caption: Interrelation of spectroscopic data for structural elucidation.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. While experimental data for this specific enantiomer is not widely published, a thorough understanding of the spectroscopic principles and data from analogous compounds allows for a reliable prediction and interpretation of its spectral characteristics. This guide serves as a foundational resource for researchers working with this and structurally related chiral amines.
References
- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to (S)-3-(1-Aminoethyl)aniline: Properties, Safe Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(1-Aminoethyl)aniline is a chiral aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, comprising a stereocenter and two amino functionalities of differing basicity, make it a versatile synthon for creating complex molecular architectures. However, as with many aromatic amines, this compound requires careful handling due to its potential health hazards.
This guide provides a comprehensive overview of the material safety data, recommended handling procedures, and relevant applications of this compound, designed to equip researchers and drug development professionals with the knowledge to utilize this compound safely and effectively.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK--[1] |
| Molecular Weight | 136.19 g/mol | --INVALID-LINK--[1] |
| CAS Number | 317830-29-8 | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 51-56 °C | --INVALID-LINK--[2] |
| Solubility | No data available for the specific compound, but aniline is slightly soluble in water and readily soluble in most organic solvents. | |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. | --INVALID-LINK--[3] |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
The signal word for this compound is Warning .
Logical Relationship of Hazards
Caption: Routes of exposure and corresponding health hazards for this compound.
Safe Handling and Storage
Given the hazards associated with this compound, strict adherence to safe handling and storage protocols is imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes that can cause serious eye irritation. A face shield offers broader protection. |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[5] | Prevents skin contact, which can lead to irritation and absorption. Always check glove manufacturer's compatibility data. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[6][7] | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation. |
Laboratory Handling Protocol
This protocol is based on best practices for handling air-sensitive and potentially toxic chiral aromatic amines.
-
Preparation:
-
Before handling, review the Safety Data Sheet (SDS) and this guide thoroughly.
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Have an appropriate spill kit and emergency procedures readily accessible.
-
All glassware and equipment should be clean and dry.
-
-
Weighing and Transfer:
-
Conduct all manipulations of the solid compound within a chemical fume hood.[5]
-
Use powder-free gloves to avoid contamination.
-
To minimize static electricity, which can cause the fine powder to become airborne, use an anti-static gun or ionizer if available.
-
Carefully weigh the desired amount of this compound in a tared container.
-
For transfers, use a spatula and avoid generating dust.
-
If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.
-
-
Reaction Setup:
-
If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.
-
Ensure the reaction vessel is properly clamped and supported.
-
If heating is required, use a well-controlled heating mantle or oil bath.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Properly dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Storage
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
The recommended storage temperature is between 2-8°C.[3]
-
Protect from light and air, as anilines can be sensitive to oxidation and may discolor over time.[10]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[5]
-
It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent degradation.
Emergency Procedures
In the event of an accidental exposure or spill, a swift and appropriate response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Spill Cleanup Protocol
The following workflow outlines the steps for managing a small laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.
Caption: Workflow for cleaning up a small laboratory spill of this compound.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in section 3.1.[8]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[11]
-
Absorption: Gently cover the spill with an absorbent material.[12] Avoid creating dust.
-
Collection: Once the material is fully absorbed, carefully scoop it into a labeled, sealable container for hazardous waste.[13]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.
-
Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.[8]
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Applications in Research and Drug Development
The aniline moiety is a common structural motif in many pharmaceutical compounds. However, it is also associated with metabolic liabilities that can lead to toxicity.[14] Chiral amines, such as this compound, are of particular interest as they allow for the synthesis of enantiomerically pure compounds, which can have improved efficacy and reduced side effects.
-
Asymmetric Synthesis: The chiral center of this compound can be used to induce stereoselectivity in subsequent chemical transformations, leading to the synthesis of single-enantiomer drug candidates.[15][16]
-
Scaffold for Biologically Active Molecules: The aniline and ethylamine functionalities provide two points for further chemical modification, allowing for the construction of diverse molecular libraries for screening against various biological targets.
-
Bioisosteric Replacement: In some cases, chiral amines can be used as bioisosteres for other functional groups to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.
The development of novel synthetic methods for chiral anilines is an active area of research, highlighting their importance in modern drug discovery.
Toxicological Information
-
Primary Route of Exposure: Aromatic amines can be absorbed through the skin, as well as via inhalation and ingestion.[14]
-
Mechanism of Toxicity: Many of the toxic effects of aromatic amines are due to their metabolic activation in the body to reactive electrophiles, which can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and potentially carcinogenicity.
-
Health Effects: As indicated by the GHS classification, the primary acute health effects of this compound are irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure to some aromatic amines has been associated with more severe health effects.
Given the potential for toxicity, it is crucial to handle this compound with the engineering controls and personal protective equipment outlined in this guide to minimize exposure.
Conclusion
This compound is a valuable chiral building block for chemical synthesis and drug discovery. Its safe and effective use hinges on a thorough understanding of its properties and hazards, coupled with strict adherence to established safety protocols. By implementing the guidelines presented in this technical guide, researchers and scientists can mitigate the risks associated with this compound and leverage its synthetic potential to advance their research and development goals.
References
- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]
- 3. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]
Synonyms for (S)-3-(1-Aminoethyl)aniline such as alpha-(3-aminophenyl)ethylamine
A Senior Application Scientist's Technical Guide to (S)-3-(1-Aminoethyl)aniline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a chiral primary amine, is a highly valued building block in modern medicinal chemistry. Its unique structural motif, featuring a stereocenter adjacent to an aromatic ring, makes it a critical intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical validation, and applications. We will delve into the causality behind common synthetic and analytical methodologies, offering field-proven insights to empower researchers in leveraging this versatile molecule for accelerated drug discovery and development.
Nomenclature and Chemical Identification
Precise identification is the foundation of chemical research. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.
-
Systematic IUPAC Name : 3-[(1S)-1-aminoethyl]aniline[1]
-
Common Synonyms :
The racemic form, 3-(1-Aminoethyl)aniline, is identified by CAS Number 129725-48-0.[4][5][6] It is crucial for researchers to distinguish between the specific enantiomer and the racemate in procurement and synthesis to ensure stereochemical integrity in their final compounds.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for designing experiments, from reaction setup to purification and storage.
| Property | Value | Source |
| Appearance | Solid | [5] |
| Melting Point | 51-56 °C (for racemate) | [5] |
| Molecular Weight | 136.19 g/mol | [1][4][5] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |
| logP | 1.2885 | [4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [2] |
Synthesis and Chiral Resolution: A Self-Validating Workflow
The synthesis of enantiomerically pure this compound is most commonly achieved via the chiral resolution of its racemic precursor. This process is a classic example of a self-validating workflow, where a physical separation is followed by analytical confirmation. The underlying principle is the reaction of a racemic amine with a chiral acid to form a pair of diastereomeric salts, which possess different physical properties, notably solubility.[7][8]
Workflow for Chiral Resolution
Caption: Workflow for obtaining this compound via chiral resolution.
Detailed Protocol: Chiral Resolution with L-(-)-Tartaric Acid
-
Rationale : L-(-)-Tartaric acid is a cost-effective and readily available chiral resolving agent. The diastereomeric salt formed between the (S)-amine and L-tartaric acid often has significantly different solubility in common solvents like methanol compared to the (R)-amine salt, enabling separation by crystallization.[8]
-
Step 1: Dissolution : Dissolve racemic 3-(1-aminoethyl)aniline in a suitable solvent, such as methanol. The concentration should be carefully optimized to ensure that one diastereomeric salt will crystallize while the other remains in solution.
-
Step 2: Salt Formation : Add a solution of L-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution. The formation of the diastereomeric salts is an exothermic acid-base reaction.
-
Step 3: Crystallization : Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization. The salt of one enantiomer will preferentially precipitate out of the solution.
-
Step 4: Isolation : Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.
-
Step 5: Liberation of the Free Amine : Suspend the isolated diastereomeric salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the amine and dissolve the tartaric acid salt.
-
Step 6: Extraction and Purification : Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
Step 7: Validation : The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral analytical method (see Section 4).
Analytical Characterization and Quality Control
Analytical validation is non-negotiable for ensuring the quality and stereochemical purity of the chiral intermediate, which directly impacts the integrity of the final drug candidate.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for both purity and enantiomeric excess determination.
-
Purity Analysis (Reversed-Phase HPLC) :
-
Principle : Separates the compound from non-polar and polar impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
-
Typical Conditions :
-
Column : C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase : Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Detection : UV at 254 nm.
-
-
Rationale : This method provides a clear chromatogram showing the main peak for the aniline derivative and any potential impurities, allowing for accurate purity assessment (e.g., >98%). HPLC is a robust alternative to Gas Chromatography (GC) for aniline compounds, as it avoids the need for derivatization that is often required for these polar and thermolabile molecules.[9][10]
-
-
Enantiomeric Excess (e.e.) Analysis (Chiral HPLC) :
-
Principle : Utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus, separation.
-
Typical Conditions :
-
Column : Chiral stationary phase based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase : Isocratic mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Detection : UV at 254 nm.
-
-
Rationale : This is the gold standard for determining the stereochemical purity. The integration of the peak areas for the (S) and (R) enantiomers allows for the direct calculation of the enantiomeric excess, a critical quality attribute.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation.
-
¹H NMR : Confirms the proton framework of the molecule. Expected signals include:
-
Aromatic protons in the 6.5-7.5 ppm region.
-
A quartet for the methine (CH) proton adjacent to the chiral center.
-
A doublet for the methyl (CH₃) protons.
-
Broad singlets for the amine (NH₂) protons.
-
-
¹³C NMR : Confirms the carbon backbone of the molecule.
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound. For C₈H₁₂N₂, the expected [M+H]⁺ ion would be approximately m/z 137.2.
Applications in Medicinal Chemistry
This compound is a "privileged scaffold" fragment. The aniline moiety serves as a versatile handle for a multitude of chemical transformations (e.g., amide bond formation, sulfonylation, Buchwald-Hartwig amination), while the chiral ethylamine provides a specific three-dimensional vector for probing interactions within a biological target's binding pocket.
Logical Progression in Drug Design
Caption: Role of this compound as a versatile synthon in drug discovery.
The aniline functional group, while useful, can sometimes be a metabolic liability or contribute to toxicity.[11] Therefore, its inclusion must be carefully considered in the context of the overall molecular design and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile of the final drug candidate.
Safety and Handling
Professional laboratory safety protocols must be strictly followed when handling this compound.
-
Hazard Identification :
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Handling : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[12][13]
-
First Aid :
-
Skin Contact : Wash with plenty of soap and water.[12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12]
-
Ingestion : Immediately call a POISON CENTER or doctor. Do not induce vomiting.[12]
-
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of stereochemically defined molecules. Its value lies in the combination of its aromatic core, suitable for a wide range of synthetic elaborations, and its chiral center, which is crucial for achieving selective interactions with biological targets. A thorough understanding of its synthesis, purification, and analytical validation, as outlined in this guide, is essential for any scientist aiming to incorporate this valuable building block into a drug discovery program. By adhering to the principles of causality and self-validation in experimental design, researchers can confidently and efficiently advance their projects toward the development of novel therapeutics.
References
- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 3. abacipharma.com [abacipharma.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. rsc.org [rsc.org]
- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cresset-group.com [cresset-group.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
Introduction: The Strategic Importance of (S)-3-(1-Aminoethyl)aniline in Modern Drug Discovery
An In-depth Technical Guide to the Commercial Availability and Sourcing of (S)-3-(1-Aminoethyl)aniline for Drug Development Professionals
This compound is a chiral primary amine that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its structure combines a chiral ethylamine moiety with an aniline core, offering two distinct points for chemical modification. Chiral amines are foundational components in a significant portion of commercial pharmaceuticals, valued for their ability to form key hydrogen bonds and drive specific biological interactions.[1][2] The aniline substructure itself is prevalent in over a third of drug candidates, prized for its electronic properties and synthetic versatility.[3]
The stereochemistry at the alpha-carbon—the (S)-configuration—is paramount. For drug development professionals, sourcing the correct enantiomer with high purity is a non-negotiable starting point for any synthetic campaign. The presence of the undesired (R)-enantiomer can lead to impurities that are difficult to separate, altered pharmacological profiles, or even undesirable side effects. This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control, and handling to ensure the integrity of your research and development efforts.
Commercial Availability and Supplier Landscape
This compound is available from a range of chemical suppliers, catering to needs from discovery-scale research (milligrams) to process development (kilograms). A critical point of diligence for any researcher is to correctly identify the compound by its specific CAS number. It is essential to distinguish between the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture, as they are distinct chemical entities.
-
(R)-3-(1-Aminoethyl)aniline CAS: 1202057-39-3[7]
The following table summarizes the offerings from several prominent suppliers. Note that availability, pricing, and purity can change, and researchers should always obtain a lot-specific Certificate of Analysis (CoA).
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| Abacipharm | This compound | 317830-29-8 | 97% | 250mg |
| ChemUniverse | This compound | 317830-29-8 | 95% | 100mg, 250mg, Bulk |
| BLD Pharm | This compound | 317830-29-8 | N/A (Request CoA) | N/A (Inquiry) |
| Sigma-Aldrich | 3-(1-Aminoethyl)aniline | 129725-48-0 | 95% | (Racemic mixture) |
| Advanced ChemBlocks | (R)-3-(1-aminoethyl)aniline | 1202057-39-3 | 95% | 250mg, 1g, 5g |
| ChemScene | 3-(1-Aminoethyl)aniline | 129725-48-0 | ≥98% | (Racemic mixture) |
Supplier Qualification and Incoming Material Quality Control
Sourcing a chiral building block extends beyond simply placing an order. A robust supplier qualification and incoming quality control (QC) process is essential to prevent costly delays and ensure the validity of experimental results. The narrative behind this process is one of risk mitigation; by verifying the identity, purity, and enantiomeric excess of the starting material, you validate the entire synthetic sequence that follows.
Caption: Workflow for supplier qualification and incoming QC.
Interpreting the Certificate of Analysis (CoA)
A CoA is the supplier's attestation of quality. Key parameters to scrutinize include:
-
Identity: Confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.
-
Purity: Typically assessed by HPLC or GC. A purity of ≥97% is common for such building blocks.
-
Enantiomeric Excess (e.e.): This is the most critical parameter. It is determined by chiral HPLC. For use in drug discovery, an e.e. of ≥98% is highly desirable.
-
Residual Solvents: Assessed by GC, indicating the amount of solvent remaining from the final synthesis/purification steps.
Experimental Protocols for Quality Verification
Trust in a supplier's CoA should always be verified with in-house testing, especially for pivotal experiments. The following protocols provide a validated framework for the analysis of this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from any non-chiral impurities. Anilines are basic compounds and often require an acidic modifier in the mobile phase to ensure sharp, symmetrical peaks.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
Causality Note: The use of TFA as an ion-pairing agent is crucial. It protonates the basic amine groups on the analyte and any free silanols on the silica support, minimizing peak tailing and improving resolution.[11]
Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC
This is the definitive test to ensure the stereochemical integrity of the material. Protein-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.
Methodology:
-
Column: Chiral protein-based column (e.g., CHIRAL-AGP, 4.0 x 100 mm, 5 µm).
-
Mobile Phase: Isocratic mixture, typically an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) with an organic modifier like 2-propanol. A typical starting condition would be 95:5 Buffer:2-Propanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in the mobile phase. It is critical to dissolve the sample in the mobile phase to avoid peak distortion.
-
Injection Volume: 10 µL.
-
Analysis:
-
First, inject the racemic standard (CAS 129725-48-0) to determine the retention times of both the (S) and (R) enantiomers.
-
Next, inject the this compound sample.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.
-
Causality Note: The separation mechanism on a protein-based CSP relies on complex stereoselective interactions (ionic, hydrophobic, and hydrogen bonding) between the analyte and the chiral protein. The mobile phase composition, particularly pH and modifier concentration, is tuned to optimize these interactions for baseline resolution.
Protocol 3: Handling and Storage
Proper handling is essential to maintain the purity and integrity of the compound.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and degradation.[6]
-
Handling: this compound is an aniline derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[12] Work in a well-ventilated fume hood.
Application in a Synthetic Workflow
This compound is a versatile intermediate. The primary amine can be used for amide bond formation, reductive amination, or as a nucleophile, while the aniline nitrogen can undergo a separate set of reactions, such as Sandmeyer reactions or palladium-catalyzed cross-couplings. This dual functionality allows for the rapid build-up of molecular complexity from a single chiral precursor.
Caption: Role as a building block in amide synthesis.
Conclusion
The successful integration of this compound into a drug discovery program hinges on diligent sourcing and rigorous quality control. By understanding the commercial supplier landscape, implementing a robust in-house verification strategy, and adhering to proper handling protocols, researchers can leverage the full potential of this valuable chiral building block. The technical protocols and workflows provided in this guide serve as a foundational framework for ensuring the chemical and stereochemical integrity of this critical starting material, thereby safeguarding the integrity of the entire research and development pipeline.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 7. (R)-3-(1-aminoethyl)aniline 95% | CAS: 1202057-39-3 | AChemBlock [achemblock.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemscene.com [chemscene.com]
- 10. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric synthesis using (S)-3-(1-Aminoethyl)aniline as a chiral building block
An Application Guide to Asymmetric Synthesis Using (S)-3-(1-Aminoethyl)aniline as a Chiral Building Block
Introduction: The Imperative of Chirality in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. A significant portion of small-molecule pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[1] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. This reality has propelled the development of asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds.[2]
Chiral amines, in particular, are pivotal structural motifs found in a vast array of natural products and drugs.[1] They also serve as indispensable tools in the chemist's arsenal as resolving agents, chiral auxiliaries, or foundational building blocks for more complex molecular architectures.[1] Among these, this compound stands out as a versatile and valuable chiral building block. Its structure is unique, featuring two distinct amine functionalities: a stereogenic primary amine on an ethyl side chain and a primary aromatic amine (aniline). This dual functionality allows it to be employed in multiple strategic roles within an asymmetric synthesis campaign, from a recoverable chiral director to an integral part of the final molecular target.
This document serves as a detailed application note for researchers, chemists, and drug development professionals, providing both the theoretical grounding and practical protocols for leveraging this compound in asymmetric synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.
| Property | Value | Source |
| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [3] |
| CAS Number | 317830-29-8 | [3][4] |
| Molecular Formula | C₈H₁₂N₂ | [3][4] |
| Molecular Weight | 136.19 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Melting Point | 51-56 °C | [5] |
| Purity | Typically ≥95% | [5][6] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to GHS hazard classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Store in a cool, dark place under an inert atmosphere to maintain its integrity.[4]
Core Applications in Asymmetric Synthesis
The unique bifunctional nature of this compound allows for its deployment in several distinct synthetic strategies.
Application as a Recoverable Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction.[7] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The chiral primary amine of this compound is perfectly suited for this role, particularly in the asymmetric alkylation of carboxylic acid derivatives.
Causality of Stereodirection: The process begins by forming an amide between the chiral amine and a prochiral carboxylic acid. The resulting amide's α-proton can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form a chiral enolate. The bulky phenyl group and the stereocenter of the auxiliary create a sterically biased environment, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face of the enolate. This directed attack results in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the amide bond releases the now-chiral carboxylic acid and regenerates the auxiliary.
Workflow for Chiral Auxiliary Application
Caption: General workflow for employing a chiral auxiliary.
Protocol 1: Diastereoselective Alkylation of a Prochiral Carboxylic Acid
This protocol provides a general method for the asymmetric α-alkylation of a phenylacetic acid derivative.
Materials:
-
This compound
-
2-Phenylpropanoic acid (or other suitable prochiral acid)
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (or other alkylating agent)
-
6M Hydrochloric Acid (HCl)
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Amide Formation:
-
In a round-bottom flask under an argon atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure and purify the resulting chiral amide by flash column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified chiral amide (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. The formation of the lithium enolate is often indicated by a color change. Stir for 1 hour at -78 °C.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated amide. The diastereomeric ratio (d.r.) can be determined at this stage using ¹H NMR or HPLC.
-
-
Auxiliary Cleavage:
-
Reflux the purified alkylated amide in 6M HCl for 12-24 hours.
-
Cool the solution to room temperature. The protonated auxiliary will be in the aqueous phase, and the chiral carboxylic acid may precipitate or be extracted.
-
Extract the final chiral carboxylic acid product with a suitable organic solvent (e.g., ether or DCM).
-
Basify the aqueous layer with NaOH to deprotonate the auxiliary, which can then be recovered by extraction with an organic solvent.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final carboxylic acid product using chiral HPLC or by converting it to a methyl ester and using chiral gas chromatography (GC).
-
Application in Chiral Ligand Synthesis
The presence of two nucleophilic nitrogen atoms makes this compound an excellent precursor for synthesizing chiral ligands for asymmetric catalysis. By selectively functionalizing one or both amine groups, a variety of ligand classes, such as P,N-ligands (aminophosphines), can be created. These ligands are crucial in transition metal-catalyzed reactions like asymmetric hydrogenation, allylic substitution, and cross-coupling, where they create a chiral environment around the metal center, inducing high enantioselectivity.[8][9]
Synthesis of a Chiral P,N-Ligand
Caption: Synthetic route to a chiral P,N-ligand.
Protocol 2: Synthesis of a Chiral Aminophosphine (P,N) Ligand
This protocol describes the synthesis of a simple P,N-ligand via phosphination of the more nucleophilic primary aliphatic amine.
Materials:
-
This compound
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Standard Schlenk line and inert atmosphere techniques
-
Degassed solvents
Procedure:
-
Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.
-
Add this compound (1.0 eq) and anhydrous triethylamine (1.2 eq) to the flask.
-
Add anhydrous, degassed toluene via cannula to dissolve the reagents.
-
-
Reaction:
-
Cool the solution to 0 °C.
-
Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous toluene dropwise over 30 minutes. A white precipitate of triethylammonium chloride will form.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours under argon.
-
-
Workup and Purification:
-
Filter the reaction mixture via cannula filtration under an inert atmosphere to remove the ammonium salt.
-
Wash the precipitate with small portions of anhydrous toluene.
-
Combine the filtrate and washings and remove the solvent under high vacuum to yield the crude aminophosphine ligand.
-
Caution: Aminophosphines are often air-sensitive and should be handled and stored under an inert atmosphere. Purification can be achieved by crystallization or chromatography on de-gassed silica gel under an inert atmosphere, if necessary.
-
-
Characterization:
-
Characterize the ligand using ³¹P NMR (a key technique for phosphorus-containing compounds), ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored in a glovebox or under argon.
-
Integration as a Core Chiral Building Block
Beyond its use as an auxiliary or ligand precursor, the entire molecular framework of this compound can be incorporated into a final drug candidate.[2] The aniline moiety is a common feature in medicinal chemistry, often participating in hydrogen bonding or π-stacking interactions within a biological target's active site.[10] The chiral (S)-aminoethyl group provides a specific three-dimensional orientation, which is crucial for precise drug-receptor interactions.
Strategic Utility:
-
Vectorial Projection: The meta-substitution pattern positions the two amine groups at a 120-degree angle, providing a defined scaffold to build out molecular complexity in distinct spatial vectors.
-
Differential Reactivity: The aliphatic and aromatic amines exhibit different reactivity profiles, allowing for selective chemical modifications. For example, the aniline can undergo Buchwald-Hartwig amination or Sandmeyer reactions, while the primary amine can be acylated, reductively aminated, or used to form heterocycles. This orthogonality is a powerful tool for building complex molecules.
Conclusion
This compound is a powerful and multifaceted chiral building block for modern asymmetric synthesis. Its utility spans from a transient director of stereochemistry as a chiral auxiliary to a foundational component of sophisticated chiral ligands and drug candidates. The protocols and strategic insights provided herein demonstrate the breadth of its applicability. By understanding the causality behind its stereodirecting ability and the differential reactivity of its functional groups, researchers can unlock its full potential to construct complex, enantiomerically pure molecules that are vital to the fields of medicine and materials science.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 5. 3-(1-アミノエチル)アニリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cresset-group.com [cresset-group.com]
Application Note: Synthetic Strategies for the Preparation of (S)-3-(1-Aminoethyl)aniline
Abstract
(S)-3-(1-Aminoethyl)aniline is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemically defined structure, featuring a primary amine at a chiral center, demands precise control during synthesis to ensure high enantiomeric purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access this valuable compound. We will explore two principal strategies: the asymmetric synthesis from a prochiral ketone and the classical resolution of a racemic mixture. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers a comparative analysis to aid in selecting the most appropriate method based on laboratory scale, cost, and desired purity.
Introduction and Retrosynthetic Analysis
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as the biological activity of a drug often resides in a single enantiomer.[1] this compound, also known as (S)-1-(3-aminophenyl)ethanamine, presents the synthetic challenge of creating a specific stereocenter on the ethylamine side chain.
A logical retrosynthetic analysis of the target molecule reveals two main pathways originating from the common starting material, 3-aminoacetophenone[2][3]. This prochiral ketone is an inexpensive and commercially available reagent.
-
Asymmetric Synthesis Route: This approach involves the direct, stereocontrolled conversion of the ketone into the desired chiral amine. This can be achieved through asymmetric reduction to the corresponding chiral alcohol followed by conversion to the amine, or more directly via asymmetric reductive amination.
-
Classical Resolution Route: This pathway involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
The choice between these routes depends on factors such as catalyst availability and cost, desired throughput, and the scalability of the process.
References
The Strategic Role of (S)-3-(1-Aminoethyl)aniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure molecules is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral amines, in particular, are foundational building blocks for a vast array of bioactive compounds. Among these, (S)-3-(1-Aminoethyl)aniline has emerged as a critical intermediate, especially in the synthesis of a class of drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are pivotal in the management of type 2 diabetes.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis. This compound is a chiral primary amine with the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [4] |
| Molecular Weight | 136.19 g/mol | [4] |
| CAS Number | 317830-29-8 | [5] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [6][7] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | - |
Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: A Gateway to Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
The primary and most significant application of this compound is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.
The (S)-chiral center of 3-(1-Aminoethyl)aniline is a key pharmacophoric element that often interacts with the S2 pocket of the DPP-IV enzyme, contributing to the high affinity and selectivity of the inhibitor. This chiral amine serves as a precursor to the β-amino acid moiety that is characteristic of many non-peptidomimetic DPP-IV inhibitors.
Signaling Pathway of DPP-IV Inhibition
The following diagram illustrates the mechanism of action of DPP-IV inhibitors, highlighting the role of GLP-1 in glucose regulation.
References
- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. chemscene.com [chemscene.com]
- 7. calpaclab.com [calpaclab.com]
The Strategic deployment of (S)-3-(1-Aminoethyl)aniline in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols
Introduction: The Unique Value of (S)-3-(1-Aminoethyl)aniline as a Chiral Building Block
This compound is a chiral primary amine that has emerged as a critical building block in medicinal chemistry and drug discovery. Its structure, featuring a stereochemically defined ethylamine substituent at the meta-position of an aniline ring, offers a unique combination of properties that make it an invaluable tool for the synthesis of complex, biologically active molecules. The aniline moiety itself is a well-established pharmacophore, but its derivatives can sometimes lead to metabolic liabilities.[1] The strategic incorporation of the chiral (S)-aminoethyl group helps to mitigate some of these concerns while providing a key interaction point for stereospecific binding to biological targets such as protein kinases and other enzymes.
This guide provides an in-depth exploration of the application of this compound in the synthesis of novel compounds, complete with detailed experimental protocols and an analysis of the rationale behind its use. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Safety Information
A foundational understanding of the starting material is paramount for its effective and safe use.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [2] |
| CAS Number | 317830-29-8 | [2] |
| Appearance | Solid | |
| Melting Point | 51-56 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Application I: Synthesis of Novel Isoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs, including Duvelisib, a PI3K inhibitor.[3] The strategic introduction of this compound into this scaffold can lead to novel compounds with potent and selective anticancer activity. A recent study demonstrated the successful synthesis of a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones with promising cytotoxic activity against various cancer cell lines.[3]
Rationale for Use
The primary amino group of this compound can be acylated to form a stable amide bond, integrating it into the isoquinolinone core. The chiral center is preserved throughout the synthesis, which is critical for achieving stereospecific interactions with the target protein. The pendant aniline can be further functionalized, for example, by forming a urea or amide linkage to introduce additional pharmacophoric features. In the example below, the aniline nitrogen is part of the isoquinolinone ring itself.
Experimental Workflow: Suzuki-Miyaura Coupling
The key step in the synthesis of the target compounds is a Suzuki-Miyaura coupling reaction to introduce a pyrimidinyl moiety at the C-8 position of the isoquinolinone ring. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[3]
Figure 1. General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of (S)-3-(1-aminoethyl)-8-(pyrimidin-2-yl)-2-phenylisoquinolin-1(2H)-one
This protocol is adapted from Choi, O.K., et al., Pharmaceuticals2022 , 15(1), 64.[3]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1)
-
Pyrimidin-2-ylboronic acid (2)
-
Potassium carbonate (K₂CO₃)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1) (0.5 g, 1.67 mmol), pyrimidin-2-ylboronic acid (2) (2.0 mmol, 1.2 equiv), and potassium carbonate (0.3 g, 2.17 mmol).
-
Add Pd(PPh₃)₂Cl₂ (0.042 g, 0.06 mmol, 3.5 mol%) and SPhos (0.103 g, 0.25 mmol, 15 mol%).
-
Add a mixed solvent of THF (5 mL) and water (5 mL).
-
Stir the reaction mixture at 65 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (ethyl acetate/hexane = 1/1) to afford the desired product.
Results and Data
The Suzuki-Miyaura coupling reaction proved to be effective for the synthesis of a variety of 8-pyrimidinyl-substituted isoquinolinones. The yields of the synthesized compounds ranged from 40% to 98%.[3]
| Compound | Pyrimidine Substituent | Yield (%) | IC₅₀ (MDA-MB-231, μM) | IC₅₀ (HeLa, μM) | IC₅₀ (HepG2, μM) |
| 3a | 2-Pyrimidinyl | 98 | >10 | >10 | >10 |
| 3b | 2-Methoxypyrimidin-5-yl | 96 | 6.4 | 8.5 | 9.1 |
| 3c | 2-Isopropoxypyrimidin-5-yl | 95 | 5.8 | 7.9 | 8.8 |
| 3d | 2,4-Dimethoxypyrimidin-5-yl | 45 | 4.9 | 6.8 | 7.5 |
Data extracted from Choi, O.K., et al., Pharmaceuticals 2022, 15(1), 64.[3]
The introduction of various pyrimidine motifs at the C-8 position of the isoquinolinone ring resulted in improved antitumor activities against MDA-MB-231, HeLa, and HepG2 cancer cell lines.[3]
Application II: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors
The pyrazolopyrimidine scaffold is another key structural motif in modern drug discovery, particularly in the development of kinase inhibitors. The strategic placement of substituents on this core can lead to highly potent and selective inhibitors of various kinases, such as those in the PI3K/Akt/mTOR signaling pathway. This compound serves as a crucial building block for introducing a chiral side chain that can form key interactions within the kinase active site.
Rationale for Use
In the synthesis of pyrazolopyrimidine-based kinase inhibitors, the aniline nitrogen of this compound can be used to displace a leaving group on the pyrazolopyrimidine core, forming a crucial C-N bond. The primary amino group on the chiral side chain is often capped or further functionalized to optimize binding and pharmacokinetic properties. The (S)-stereochemistry is often essential for activity, as it correctly orients the side chain to interact with specific amino acid residues in the kinase's active site, leading to higher potency and selectivity.
Synthetic Scheme: Pyrazolopyrimidine Core Formation
The following is a representative synthetic scheme for the construction of a pyrazolopyrimidine-based kinase inhibitor using this compound.
References
Protocol for Suzuki-Miyaura Coupling with (S)-3-(1-Aminoethyl)aniline Derivatives: A Guide to Navigating Amine-Containing Substrates
An Application Note for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its application in the pharmaceutical industry is particularly profound, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many drug candidates.[3] This guide focuses on a specific, yet challenging, application: the coupling of chiral (S)-3-(1-Aminoethyl)aniline derivatives. These building blocks are of significant interest in medicinal chemistry, but the presence of a primary aniline group introduces complexities that can hinder catalytic efficiency.
This document provides a detailed protocol and the underlying chemical principles for successfully performing Suzuki-Miyaura couplings on these unprotected aniline substrates. We will explore the challenges posed by the amino group, the rationale behind the selection of each reaction component, a step-by-step experimental procedure, and a troubleshooting guide to overcome common obstacles.
The Core Challenge: The Unprotected Amino Group
While the Suzuki-Miyaura reaction is remarkably robust, substrates containing free amines, particularly anilines, are known to be challenging.[3][4] The primary issues stem from the Lewis basicity of the nitrogen atom:
-
Catalyst Inhibition: The lone pair of electrons on the aniline nitrogen can coordinate to the palladium center. This coordination can stabilize the metal complex, slowing down crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, and in some cases, leading to complete catalyst deactivation.[5]
-
Side Reactions: Under certain conditions, the aniline can participate in competitive N-arylation reactions (Buchwald-Hartwig amination), leading to undesired byproducts.[6]
Historically, a common strategy to circumvent these issues involves a protection-deprotection sequence for the amino group. However, this approach adds steps to the synthesis, reduces overall yield, and lowers the atom economy. A more elegant and efficient strategy, which is the focus of this protocol, is the direct coupling of the unprotected aniline. This is achievable through the careful selection of a highly active and specialized catalytic system designed to favor the desired C-C bond formation.
Understanding the Mechanism: A Foundation for Success
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[1] A simplified representation of the generally accepted mechanism is crucial for understanding how each component influences the reaction's outcome.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound derivative (Ar¹-X) to form a Pd(II) complex. This is often the rate-determining step.[1]
-
Transmetalation: The organic group (Ar²) from the boronic acid or ester is transferred to the palladium center. This step requires activation of the boron reagent by a base, which forms a more nucleophilic "ate" complex (borate).[7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1]
Protocol Design: Rationale-Driven Component Selection
Success with challenging substrates like unprotected anilines hinges on optimizing every component of the reaction to favor a rapid and efficient catalytic cycle.
| Component | Recommended Choice(s) | Rationale & Justification |
| Aryl Halide | (S)-3-(1-Aminoethyl)phenyl bromide or chloride | Bromides and iodides are generally more reactive than chlorides. However, modern catalysts show excellent activity with less expensive aryl chlorides.[8] |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, commercially available Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ. |
| Ligand | SPhos , XPhos, RuPhos (Buchwald Ligands) | This is the most critical choice. Electron-rich, sterically bulky monophosphine ligands accelerate both oxidative addition and reductive elimination, preventing catalyst inhibition by the aniline nitrogen.[9][10] SPhos, in particular, has been successfully used for coupling an (S)-3-(1-aminoethyl) derivative.[11][12] |
| Boron Reagent | Arylboronic Pinacol Esters, Aryl MIDA boronates, or Potassium Aryltrifluoroborates | Boronate esters and trifluoroborates are often more stable and less prone to protodeboronation (cleavage of the C-B bond by water) than the corresponding boronic acids, leading to more consistent results.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic inorganic base is required to activate the boron reagent for transmetalation.[14] K₂CO₃ is a cost-effective and widely successful choice for this type of coupling.[11][12] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or THF/H₂O | A biphasic solvent system is often ideal. The organic solvent (e.g., Toluene, THF) dissolves the aryl halide and boron reagent, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[11][12] Crucially, the solvent must be rigorously degassed. |
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of an (S)-3-(1-aminoethyl)phenyl halide with a generic arylboronic acid pinacol ester.
Materials and Reagents
-
(S)-3-(1-Aminoethyl)phenyl bromide or chloride (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
SPhos (2-6 mol%, typically a 2:1 ligand-to-palladium ratio)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous, degassed)
-
Deionized Water (Degassed)
-
Standard workup reagents: Ethyl acetate, brine, anhydrous magnesium or sodium sulfate.
-
Silica gel for column chromatography.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Loading: To the flask, add the (S)-3-(1-aminoethyl)phenyl halide (1.0 equiv), the arylboronic ester (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Catalyst Loading: In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and SPhos (e.g., 4 mol%) and add them to the Schlenk flask. Briefly evacuate and backfill the flask with inert gas three times.
-
Solvent Addition: Add degassed toluene (to achieve a concentration of ~0.1-0.2 M) and degassed deionized water (typically 10-20% of the organic solvent volume) via syringe.
-
Final Degassing: Vigorously stir the biphasic mixture and sparge with Argon for 15-20 minutes to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in a preheated oil bath and stir vigorously overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine product from streaking on the silica).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Poor quality of reagents (e.g., wet solvent). 3. Insufficiently active catalyst system. | 1. Ensure all degassing steps are performed meticulously. Use freeze-pump-thaw cycles for maximum oxygen removal.[9] 2. Use fresh, anhydrous solvents and reagents. 3. Increase catalyst/ligand loading or screen alternative bulky phosphine ligands (e.g., XPhos, RuPhos). |
| Significant Protodeboronation | 1. Presence of excess water or protic sources. 2. Boronic acid instability. | 1. Ensure the base is anhydrous and minimize the amount of water in the reaction. 2. Switch from a boronic acid to a more stable boronic acid pinacol ester or MIDA boronate.[9] |
| Boronic Acid Homocoupling | 1. Presence of oxygen, which re-oxidizes Pd(0) to Pd(II). 2. Reaction temperature is too high. | 1. The most critical factor is the strict exclusion of oxygen from the reaction vessel.[9] 2. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition. 2. Ligand is not robust enough for the reaction conditions. | 1. Lower the reaction temperature. 2. Ensure the correct palladium-to-ligand ratio is used (typically 1:2). A more sterically hindered ligand may be required to protect the palladium center. |
By understanding the mechanistic nuances and carefully selecting the reaction components, the Suzuki-Miyaura coupling of challenging this compound derivatives can be transformed into a reliable and high-yielding process, streamlining the synthesis of valuable chiral molecules for research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. [PDF] Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base | Semantic Scholar [semanticscholar.org]
- 11. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Analytical methods for quantifying (S)-3-(1-Aminoethyl)aniline in reaction mixtures
Application Note: AN-024
Topic: High-Throughput Chiral Quantification: A Validated HPLC-UV Method for (S)-3-(1-Aminoethyl)aniline in Synthetic Reaction Mixtures
Abstract
The stereoselective synthesis of chiral amines is a cornerstone of modern pharmaceutical development, as the enantiomeric purity of an active pharmaceutical ingredient (API) or its intermediates is critical to its safety and efficacy.[1] This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of this compound, a key chiral building block, directly in complex reaction mixtures. We detail a complete protocol from sample preparation to final analysis, emphasizing the rationale behind method development choices. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (S) and (R) enantiomers, ensuring high accuracy and reliability. All procedures and validation parameters are aligned with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3]
Introduction: The Imperative for Enantioselective Analysis
This compound is a vital chiral intermediate in the synthesis of numerous pharmaceutical compounds. During its synthesis, the potential for forming the unwanted (R)-enantiomer necessitates a precise and accurate analytical method to monitor reaction progress, optimize conditions, and ensure the enantiomeric excess (e.e.) of the final product. The pharmacological and toxicological profiles of enantiomers can differ significantly, making enantioselective quantification a non-negotiable aspect of quality control in drug development.[1]
Traditional analytical techniques are often "blind" to stereochemistry. Chiral chromatography, particularly HPLC, has emerged as the gold standard for its ability to resolve enantiomers into distinct signals, allowing for their individual quantification.[4][5] This guide provides researchers and drug development professionals with a field-proven protocol designed for direct application in a laboratory setting.
Principle of Chiral Separation via HPLC
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. The core principle of chiral chromatography is to introduce a chiral environment that forces the enantiomers to interact differently. This is achieved by using a Chiral Stationary Phase (CSP).
In this method, a polysaccharide-based CSP is used. The stationary phase contains chiral selectors (in this case, cellulose tris(3,5-dimethylphenylcarbamate)) which form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the column, enabling their separation and quantification. The choice of a polysaccharide-based CSP is grounded in its broad applicability and proven success in resolving a wide variety of chiral compounds, including primary amines.[4]
Experimental Workflow and Protocol
The overall process, from sample acquisition to data analysis, is a systematic workflow designed to ensure reproducibility and accuracy.
Caption: End-to-end workflow for quantifying this compound.
Materials and Reagents
-
Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Ethanol.
-
Additives: Trifluoroacetic acid (TFA), Triethylamine (TEA).
-
Standards: Certified reference standards of this compound and (rac)-3-(1-Aminoethyl)aniline.
-
Filters: 0.22 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
The method was developed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
| Parameter | Setting | Rationale |
| HPLC Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide CSP | A proven stationary phase for baseline separation of chiral amines.[4] |
| Mobile Phase | Hexane / Isopropanol / Ethanol / TEA (85:10:5:0.1, v/v/v/v) | A normal-phase system provides excellent selectivity on this CSP. TEA is a basic additive used to improve the peak shape of the amine analyte by reducing tailing.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and resolution. |
| Column Temperature | 25 °C | Controlled temperature ensures retention time reproducibility. |
| Detection Wavelength | 254 nm | The aniline moiety exhibits strong UV absorbance at this wavelength, providing good sensitivity.[7] |
| Injection Volume | 10 µL | A small injection volume minimizes potential column overload and peak distortion. |
Sample Preparation Protocol
Proper sample preparation is critical for protecting the analytical column and ensuring accurate, reproducible results.[8][9] The primary goal is to dilute the sample to fall within the linear range of the method and remove any particulate matter.[10]
-
Aliquot Collection: Carefully pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the mobile phase (Hexane/IPA/Ethanol/TEA 85:10:5:0.1). This brings the analyte to a suitable concentration for analysis.
-
Homogenization: Cap the flask and vortex for 30 seconds to ensure the sample is fully dissolved and homogenous.
-
Filtration: Draw the diluted sample into a syringe and filter it through a 0.22 µm PTFE syringe filter directly into an autosampler vial.[9] This step removes any precipitates or suspended solids that could clog the HPLC system.
-
Analysis: Place the vial in the autosampler for injection.
Standard Preparation & Quantification
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
System Suitability: Prepare a solution of the racemic standard (~50 µg/mL) to verify the resolution between the two enantiomer peaks.
-
Quantification: Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration. Determine the concentration of the (S)-enantiomer in the reaction mixture sample by applying its peak area to the linear regression equation derived from the calibration curve.
Method Validation: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation.[2] The described method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[3][11]
Caption: Logical flow from analytical goal to a validated routine method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation characteristics and typical results obtained for this method.
| Validation Parameter | Procedure | Acceptance Criteria | Typical Result |
| Specificity | Inject blank (mobile phase), (S)-enantiomer, (R)-enantiomer, and placebo (reaction mixture without analyte). | No interfering peaks at the retention times of the enantiomers. Resolution (Rs) > 2.0. | No interferences observed. Rs = 2.8. |
| Linearity | Analyze calibration standards at 5-6 concentration levels in triplicate. | Correlation coefficient (R²) ≥ 0.995. | R² = 0.9992 |
| Range | The range for which the method is linear, accurate, and precise. | As per linearity. | 1 - 100 µg/mL |
| Accuracy | Spike a placebo reaction mixture with known concentrations of the analyte (low, medium, high) and calculate recovery. | 98.0% - 102.0% recovery. | 99.1% - 101.3% |
| Precision (Repeatability) | Six replicate injections of a single standard. | RSD ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | Repeat analysis on a different day with a different analyst. | RSD ≤ 3.0%. | RSD = 1.5% |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. | Report value. | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1. | Report value. | 1.0 µg/mL |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase composition ±2%). | System suitability parameters must pass. | Method remains unaffected by minor changes. |
Conclusion
This application note provides a comprehensive, validated chiral HPLC-UV method for the quantification of this compound in reaction mixtures. The protocol is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in both research and quality control environments. By explaining the causality behind experimental choices and grounding the protocol in established ICH guidelines, this document serves as a practical tool for scientists and professionals in the pharmaceutical industry.
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Aniline | SIELC Technologies [sielc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. organomation.com [organomation.com]
- 11. database.ich.org [database.ich.org]
Chiral HPLC methods for determining enantiomeric purity of 3-(1-Aminoethyl)aniline
An Application Note and Protocol for the Chiral HPLC Separation of 3-(1-Aminoethyl)aniline
Author: Senior Application Scientist, Chromatographic Technologies Division
Document ID: AN-CSP-31AEA-2025
Date: December 31, 2025
Abstract
This document provides a comprehensive guide to developing and implementing a robust chiral High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of 3-(1-Aminoethyl)aniline. As a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its stereochemical integrity is paramount for drug safety and efficacy. This guide details the principles of chiral separation for primary amines, a systematic approach to method development, a detailed analytical protocol, and an overview of method validation according to international guidelines.
Introduction: The Significance of Enantiomeric Purity
3-(1-Aminoethyl)aniline is a chiral primary amine that serves as a key building block in medicinal chemistry. The spatial arrangement of substituents around its stereocenter results in two non-superimposable mirror images, or enantiomers: (R)-3-(1-Aminoethyl)aniline and (S)-3-(1-Aminoethyl)aniline. In pharmaceutical applications, enantiomers of a chiral drug often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs and intermediates.
Direct analysis by chiral HPLC is the industry-standard technique for accurately quantifying enantiomeric purity.[1][2] This method relies on a chiral stationary phase (CSP) to create a transient diastereomeric complex with the analyte enantiomers, leading to differential retention times and enabling their separation and quantification.[3]
Scientific Principles: Chiral Recognition of Primary Amines
The successful separation of 3-(1-Aminoethyl)aniline enantiomers hinges on selecting a CSP that provides effective chiral recognition for primary amines. The primary amine group (-NH2) and the aromatic ring are key interaction sites. Several classes of CSPs are particularly effective for this type of analyte.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as those coated or immobilized on silica gel, are highly versatile and often the first choice for screening.[2][4] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, creating "chiral pockets" that differentiate between enantiomers.[3]
-
Cyclofructan-Based CSPs: These stationary phases have shown exceptional success in separating primary amines, particularly in the polar organic and normal phase modes.[5]
-
Crown Ether-Based CSPs: Specifically designed for the resolution of compounds with primary amino groups, these CSPs operate through a complexation mechanism involving the ammonium ion.[6][7] They typically require acidic mobile phases to ensure the analyte is protonated.[6][8]
The choice of mobile phase is equally critical. Normal Phase (NP), Polar Organic (PO), and Reversed Phase (RP) modes can all be employed, with NP and PO modes often providing superior selectivity for primary amines.[5] Mobile phase additives, such as acids (e.g., trifluoroacetic acid) or bases (e.g., triethylamine, butylamine), are frequently essential to suppress deleterious interactions with residual silica silanols and improve peak shape and resolution.[5]
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient.[1] A systematic screening strategy, as outlined below, significantly accelerates the process of identifying a suitable and robust method.
Caption: Workflow for systematic chiral HPLC method development.
Causality Behind Experimental Choices:
-
Column Selection: We screen polysaccharide and cyclofructan columns because literature and empirical data show they have a high success rate for resolving underivatized chiral primary amines.[5]
-
Mobile Phase Selection: NP and PO modes are prioritized. NP mode (e.g., Hexane/Ethanol) enhances hydrogen bonding interactions. PO mode (e.g., Acetonitrile/Methanol) offers a different selectivity profile and is excellent for analytes with good solubility in polar organic solvents.[5][8]
-
Additive Strategy: Amines are basic and can interact ionically with acidic residual silanols on the silica surface, causing severe peak tailing. A basic additive (like triethylamine, TEA) competes for these sites, improving peak symmetry. An acidic additive (like trifluoroacetic acid, TFA) can protonate the analyte, altering its interaction with the CSP, and is often used in combination with a base to form an ion pair that yields sharp peaks.[8]
Detailed Protocol: Enantiomeric Purity of 3-(1-Aminoethyl)aniline
This protocol is a well-established starting point. Optimization may be required based on the specific HPLC system and column batch.
Instrumentation and Materials
-
HPLC System: An analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based column. Dimensions: 150 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol (EtOH).
-
Additives: Trifluoroacetic Acid (TFA) and Diethylamine (DEA).
-
Standards: Racemic 3-(1-Aminoethyl)aniline and a sample of the enantiomerically enriched substance to be tested.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of n-Hexane, Ethanol, and Diethylamine in the ratio of 85:15:0.1 (v/v/v) . Degas the solution using sonication or vacuum filtration before use.
-
Sample Diluent: Use the mobile phase as the diluent.
-
System Suitability Solution (Racemic Standard): Accurately weigh approximately 5 mg of racemic 3-(1-Aminoethyl)aniline and dissolve it in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.
-
Test Sample Solution: Prepare the test sample at the same concentration (0.5 mg/mL) using the diluent.
HPLC Operating Conditions
The optimized parameters are summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak® IC (150 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (85 : 15 : 0.1, v/v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until the second enantiomer has eluted) |
Analysis Workflow and System Suitability
The analytical workflow ensures that the system is performing adequately before the analysis of test samples. This is a critical component of a self-validating protocol.
Caption: HPLC analysis workflow and system suitability checks.
Calculation of Enantiomeric Purity
The enantiomeric purity is calculated as the percentage of the area of the desired enantiomer relative to the total area of both enantiomers.
Formula: % Enantiomeric Purity = (Area of Major Peak / (Area of Major Peak + Area of Minor Peak)) * 100
Where:
-
Area of Major Peak is the integrated peak area of the desired enantiomer.
-
Area of Minor Peak is the integrated peak area of the undesired enantiomer.
Method Validation Overview (ICH Q2(R1))
For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose.[9][10] The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guideline.[11]
Key validation parameters for a chiral purity method include:
-
Specificity: Demonstrated by the baseline resolution (Rs > 1.7) between the two enantiomers and from any other impurities.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be determined with acceptable precision and accuracy. This is crucial for controlling impurities. A typical target is a signal-to-noise ratio of at least 10.[10]
-
Linearity: Assessed by preparing a series of solutions with varying ratios of the two enantiomers (e.g., from the LOQ level to 2.0% of the major enantiomer) and confirming a linear relationship between the peak area and concentration.
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment. The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., ≤10% at the LOQ).[10]
-
-
Accuracy: Determined by analyzing samples spiked with known amounts of the minor enantiomer and calculating the percent recovery.
-
Robustness: Involves making small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) to ensure the method's performance remains acceptable.[11][12]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. columnex.com [columnex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-3-(1-Aminoethyl)aniline
Abstract
This comprehensive guide details a robust and scalable methodology for the synthesis and purification of (S)-3-(1-Aminoethyl)aniline, a key chiral building block in contemporary drug development. Addressing the critical need for enantiomerically pure intermediates in the pharmaceutical industry, this document provides a step-by-step protocol, grounded in established chemical principles. The synthesis section outlines a practical route starting from the readily available 3-nitroacetophenone, proceeding through a high-yielding reduction to 3-aminoacetophenone, followed by a scalable reductive amination to the racemic amine. The purification section focuses on a classical and industrially proven chiral resolution strategy, employing (+)-tartaric acid to effectively separate the desired (S)-enantiomer from the racemic mixture via diastereomeric salt crystallization. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a protocol but also the scientific rationale behind the procedural choices to ensure successful implementation and adaptation.
Introduction: The Significance of this compound in Medicinal Chemistry
Chiral amines are integral components of a vast array of pharmaceuticals, with the specific stereochemistry of these molecules often being paramount to their therapeutic efficacy and safety profile. This compound is a prominent example of such a crucial chiral intermediate. Its structural motif, featuring a primary chiral amine and an aniline moiety, is found in a number of biologically active compounds. The aniline portion provides a versatile handle for further chemical modifications, while the chiral ethylamine side chain is critical for specific interactions with biological targets. Consequently, the ability to produce this compound on a large scale and in high enantiomeric purity is of significant interest to the pharmaceutical industry. The development of scalable and economically viable synthetic and purification processes is therefore a key objective in enabling the production of novel therapeutics.
Strategic Overview of the Synthesis and Purification
The overall strategy presented herein is a two-part process designed for scalability and robustness. The first part focuses on the synthesis of the racemic 3-(1-Aminoethyl)aniline. The second part details the chiral resolution of this racemic mixture to isolate the desired (S)-enantiomer.
Part A: Synthesis of Racemic 3-(1-Aminoethyl)aniline
The synthetic route commences with the reduction of 3-nitroacetophenone to 3-aminoacetophenone, a well-established and high-yielding transformation. Subsequently, the racemic amine is synthesized via a reductive amination of 3-aminoacetophenone. For large-scale operations, the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, presents a cost-effective and operationally simple method.[1][2]
Part B: Chiral Resolution and Purification
The purification of the desired (S)-enantiomer is achieved through classical chiral resolution.[3] This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, in this case, (+)-tartaric acid, to form a pair of diastereomeric salts.[4] These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomeric salt, corresponding to the (S)-amine, is selectively crystallized, isolated, and then treated with a base to liberate the enantiomerically pure this compound.
Visual Workflow: Synthesis and Purification of this compound
Figure 1. Overall workflow for the synthesis and purification of this compound.
Detailed Protocols and Methodologies
Part A: Large-Scale Synthesis of Racemic 3-(1-Aminoethyl)aniline
Protocol 1: Synthesis of 3-Aminoacetophenone from 3-Nitroacetophenone
This procedure is adapted from established methods for the reduction of nitroarenes.[6]
Materials and Equipment:
-
3-Nitroacetophenone
-
Ethanol (absolute)
-
Raney Nickel catalyst
-
Hydrogen gas source
-
High-pressure reactor (Parr hydrogenator or similar)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reactor, prepare a solution of 3-nitroacetophenone (e.g., 295 g) in absolute ethanol (e.g., 1.1 L).
-
Catalyst Addition: Carefully add Raney Nickel catalyst (e.g., 1.5 tablespoons) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to an initial pressure of approximately 1950 psi. Heat the mixture to 50°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. Triturate the residue with a mixture of cold water and excess concentrated hydrochloric acid (e.g., 400 mL).
-
Purification: Treat the combined hydrochloric acid solutions with solid sodium carbonate with stirring until the solution is alkaline. The 3-aminoacetophenone will precipitate.
-
Final Product: Collect the precipitated product by filtration, wash with cold water, and dry to yield 3-aminoacetophenone.
| Parameter | Value |
| Starting Material | 3-Nitroacetophenone |
| Key Reagents | Raney Nickel, H₂ |
| Solvent | Ethanol |
| Temperature | 50°C |
| Pressure | ~1950 psi |
| Typical Yield | ~71% |
Protocol 2: Synthesis of Racemic 3-(1-Aminoethyl)aniline via Leuckart Reaction
This protocol is based on the principles of the Leuckart reaction for the reductive amination of ketones.[1][7]
Materials and Equipment:
-
3-Aminoacetophenone
-
Ammonium formate or Formamide and Formic acid
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirring
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable extraction solvent
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-aminoacetophenone (1 equivalent) with an excess of ammonium formate (e.g., 4-5 equivalents).
-
Heating: Heat the mixture to a temperature of 160-180°C with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After completion of the reaction (typically several hours), cool the mixture and add concentrated hydrochloric acid. Heat the mixture to reflux for 1-2 hours to hydrolyze the intermediate formamide.
-
Work-up: Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 3 x volumes).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield racemic 3-(1-Aminoethyl)aniline.
| Parameter | Value |
| Starting Material | 3-Aminoacetophenone |
| Key Reagents | Ammonium formate |
| Temperature | 160-180°C |
| Key Transformation | Reductive Amination |
Part B: Large-Scale Purification of this compound via Chiral Resolution
Protocol 3: Diastereomeric Salt Formation and Fractional Crystallization
This protocol is a generalized procedure based on the well-established method of resolving racemic amines with tartaric acid.[4][8]
Materials and Equipment:
-
Racemic 3-(1-Aminoethyl)aniline
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol or another suitable solvent
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic 3-(1-Aminoethyl)aniline (1.0 equivalent) in a minimal amount of warm methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction will occur, and a precipitate may begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(+)-tartrate).
-
Maximizing Yield: To maximize the yield of the crystalline salt, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.
Protocol 4: Liberation of Enantiomerically Pure this compound
Materials and Equipment:
-
Isolated diastereomeric salt from Protocol 3
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable extraction solvent
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution of Salt: Suspend the collected crystals of the diastereomeric salt in water.
-
Basification: With stirring, add a sodium hydroxide solution dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 10). This liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated this compound with an organic solvent (e.g., diethyl ether, 3 x volumes).
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: The enantiomeric excess (e.e.) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
| Parameter | Value |
| Chiral Resolving Agent | (+)-Tartaric Acid |
| Solvent for Crystallization | Methanol |
| Key Principle | Differential Solubility of Diastereomeric Salts |
| Final Product | This compound |
Causality and Experimental Rationale
-
Choice of Starting Material: 3-Nitroacetophenone is a readily available and cost-effective starting material, making it an ideal choice for large-scale synthesis.
-
Reduction of Nitro Group: The catalytic hydrogenation using Raney Nickel is a highly efficient and clean method for the reduction of aromatic nitro groups, with water being the only significant byproduct.
-
Reductive Amination Method: The Leuckart reaction is chosen for its operational simplicity and the use of inexpensive reagents (ammonium formate), which is a significant advantage in industrial-scale production.[1]
-
Chiral Resolution Strategy: Classical resolution via diastereomeric salt formation is a time-tested and scalable method for separating enantiomers. It is often more cost-effective than asymmetric synthesis for certain molecules.[3]
-
Choice of Resolving Agent: Tartaric acid is a naturally occurring, inexpensive, and readily available chiral resolving agent that is effective for a wide range of amines.[4]
-
Solvent Selection for Crystallization: The choice of solvent is critical for successful fractional crystallization. Methanol is a common choice for tartrate salts of amines as it often provides a good balance of solubility for the two diastereomers, allowing for effective separation.
Conclusion
The protocols detailed in this application note provide a comprehensive and practical guide for the large-scale synthesis and purification of enantiomerically pure this compound. By combining a robust synthetic route to the racemic amine with a classical and efficient chiral resolution method, this guide offers a clear pathway for obtaining this valuable building block for pharmaceutical research and development. The emphasis on scalable and cost-effective methodologies ensures the industrial applicability of the described procedures.
References
Introduction: The Strategic Value of (S)-3-(1-Aminoethyl)aniline as a Chiral Precursor
An Application Guide for the Synthesis of Heterocyclic Compounds Using (S)-3-(1-Aminoethyl)aniline
This compound is a bifunctional chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a primary aromatic amine (aniline) and a chiral primary aliphatic amine on a shared benzene ring, offers a unique platform for constructing a variety of stereochemically defined heterocyclic systems.[2][3] The spatial arrangement of these two amino groups, combined with the inherent chirality of the ethylamine side chain, allows for the diastereoselective and enantioselective synthesis of complex scaffolds that are central to many pharmacologically active molecules.[4][5]
This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple reaction lists to explain the mechanistic underpinnings and strategic considerations for its use. The protocols detailed herein are designed for researchers and scientists, offering both practical, step-by-step instructions and the scientific rationale behind them.
Caption: Structure and key properties of this compound.
Application I: Diastereoselective Synthesis of Tetrahydroisoquinolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for synthesizing tetrahydroisoquinolines and related heterocycles.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization onto the aromatic ring.[8] this compound serves as an ideal β-arylethylamine precursor where the existing stereocenter can direct the formation of the new stereocenter in the product, leading to high diastereoselectivity.
Mechanistic Rationale
The reaction proceeds through the initial formation of a Schiff base (imine) between the more nucleophilic aliphatic amine of this compound and a carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[8] This ion is then attacked by the electron-rich benzene ring in an intramolecular electrophilic aromatic substitution. The inherent chirality at the C1 position of the ethylamine side chain sterically influences the trajectory of this ring closure, favoring the formation of one diastereomer over the other. The aniline group at the meta-position acts as a mild activating group, facilitating the cyclization.
Caption: Workflow of the Pictet-Spengler reaction.
General Protocol: Synthesis of a Chiral 1-Substituted Tetrahydroisoquinoline
This protocol outlines a general procedure for the diastereoselective synthesis of a tetrahydroisoquinoline derivative.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution at room temperature.
-
Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise. Causality Note: The acid is crucial for catalyzing both the imine formation and the subsequent generation of the reactive iminium ion electrophile needed for cyclization.[6][8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired diastereomer.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic solvent prevents unwanted side reactions with the iminium ion. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid effectively protonates the imine without causing degradation. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; RT provides sufficient energy. |
| Stoichiometry | Aldehyde (1.1 eq) | A slight excess of the aldehyde ensures complete consumption of the chiral amine. |
Application II: Synthesis of 1,5-Benzodiazepine Scaffolds
The two amine groups of this compound can be utilized to construct seven-membered heterocyclic rings, such as benzodiazepines. Specifically, its structure is suited for the synthesis of 1,5-benzodiazepines through condensation with 1,3-dicarbonyl compounds or their equivalents.[9] This approach leverages both nucleophilic centers in a single synthetic transformation.
Mechanistic Rationale
The synthesis typically involves a double condensation reaction. The more reactive aliphatic amine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation of the aniline nitrogen onto the second carbonyl group, leading to the formation of the seven-membered diazepine ring after dehydration. The reaction is often catalyzed by acid.
Protocol: Synthesis of a Chiral 3,4-Dihydro-1,5-benzodiazepin-2-one derivative
This protocol describes the synthesis of a 1,5-benzodiazepine derivative using a β-keto ester.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and ethyl acetoacetate (1.05 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation. Causality Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack by the amine groups.
-
Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Application III: A Scaffold for Complex Isoquinolinones
Beyond its role in the initial ring-forming reaction, the this compound moiety can serve as a stable chiral scaffold for further functionalization. A notable example is its incorporation into an isoquinolinone core, which is then elaborated using cross-coupling reactions to build complex, pharmacologically relevant molecules.[10]
Synthetic Strategy Overview
This application involves a multi-step sequence where the chiral amine is first used to construct a core heterocycle. This stable intermediate, which retains the chiral side chain, is then subjected to further reactions, such as palladium-catalyzed cross-coupling, to introduce additional diversity. This highlights the robustness of the chiral fragment throughout a synthetic campaign.
Caption: Workflow for using the chiral amine as a scaffold.
Protocol: Suzuki-Miyaura Coupling on a Chiral Isoquinolinone Scaffold[10]
This protocol is adapted from the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones.[10]
Materials:
-
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (prepared from the title amine)
-
Substituted pyrimidinyl boronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or similar Pd catalyst
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Tetrahydrofuran (THF) / Water solvent mixture
Procedure:
-
Reagent Preparation: In a reaction vessel, combine the chiral chloro-isoquinolinone (1.0 eq), the pyrimidinyl boronic acid (1.2 eq), and K₂CO₃ (1.3 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5–5 mol%) and the ligand (SPhos, 1.5–15 mol%). Causality Note: The palladium complex is the active catalyst for the cross-coupling cycle. The SPhos ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields.
-
Solvent and Reaction: Add the THF/water solvent mixture (e.g., 1:1 v/v) and heat the reaction to 65 °C for 12 hours under a nitrogen atmosphere.
-
Workup: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the final coupled product.
| Substrate (Boronic Acid) | Yield (%) | Reference |
| (2-Methoxypyrimidin-5-yl)boronic acid | 98% | [10] |
| (2-Methylpyrimidin-5-yl)boronic acid | 95% | [10] |
| (2-(1-Hydroxy-1-methyl-ethyl)pyrimidin-5-yl)boronic acid | 94% | [10] |
Conclusion
This compound is a versatile and highly valuable chiral building block for the synthesis of diverse heterocyclic structures. Its bifunctional nature enables its participation in classic annulation reactions like the Pictet-Spengler and condensation reactions to form benzodiazepines, where its stereocenter effectively controls the stereochemical outcome. Furthermore, its ability to be incorporated into larger, stable scaffolds that can undergo subsequent functionalization, such as cross-coupling reactions, underscores its utility in modern synthetic and medicinal chemistry programs. The strategic application of this reagent provides a reliable pathway to novel, enantiomerically enriched heterocyclic compounds for drug discovery and development.
References
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 4. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]
- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(1-Aminoethyl)aniline
Welcome to the technical support guide for the synthesis of (S)-3-(1-Aminoethyl)aniline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve your yield of this valuable chiral amine.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Achieving high yield and enantiomeric purity is crucial for downstream applications. This guide provides a structured approach to troubleshooting common issues encountered during its synthesis, primarily focusing on the asymmetric reduction of 3'-aminoacetophenone.
I. Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Issue 1: Low Overall Yield in the Asymmetric Reductive Amination
Question: My overall yield for the synthesis of this compound from 3'-aminoacetophenone is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield in this two-step, one-pot synthesis (imine formation followed by reduction) can stem from several factors. The primary areas to investigate are the imine formation equilibrium, the choice and effectiveness of the reducing agent, and potential side reactions.
Causality and Solutions:
-
Incomplete Imine Formation: The initial reaction between 3'-aminoacetophenone and the amine source (often ammonia or an equivalent) to form the imine is a reversible process.[2] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.
-
Troubleshooting Protocol:
-
Azeotropic Removal of Water: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms, driving the equilibrium towards the imine.
-
Use of Dehydrating Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.
-
pH Control: The reaction is typically favored under weakly acidic conditions (pH 4-5).[3] This protonates the carbonyl oxygen, making the ketone more electrophilic, but avoids protonating the amine nucleophile, which would render it unreactive.[3] Consider adding a catalytic amount of a mild acid like acetic acid.
-
-
-
Inefficient Reduction: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting ketone.
-
Troubleshooting Protocol:
-
Sodium Cyanoborohydride (NaBH₃CN): This is a common choice as it is less reactive towards ketones at neutral or slightly acidic pH but effectively reduces the protonated imine (iminium ion).[2][3] Ensure the pH is maintained in the optimal range.
-
Sodium Triacetoxyborohydride (STAB): STAB is another mild and effective reagent for reductive aminations and is less toxic than NaBH₃CN.[4][5] It is often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[4]
-
Catalytic Hydrogenation: This method can be highly effective but requires careful catalyst selection to favor imine reduction over reduction of the aromatic ring or other functional groups.
-
-
-
Side Reactions: The primary side reaction is the reduction of the starting ketone, 3'-aminoacetophenone, to the corresponding alcohol.
-
Troubleshooting Protocol:
-
Stepwise Procedure: Instead of a one-pot reaction, consider a stepwise approach. First, form the imine and, if possible, isolate it or confirm its formation via spectroscopy (e.g., ¹H NMR, IR). Then, add the reducing agent. This can minimize the reduction of the starting ketone.[5]
-
Reagent Addition Order: In a one-pot synthesis, add the reducing agent after allowing sufficient time for imine formation.
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
Question: I am obtaining the desired product, but the enantiomeric excess (%ee) is unacceptably low. How can I improve the stereocontrol of the reaction?
Answer: Achieving high enantioselectivity is the central challenge in this synthesis. Low %ee indicates that the chiral catalyst or reagent is not effectively discriminating between the two faces of the imine intermediate.
Causality and Solutions:
-
Suboptimal Chiral Catalyst/Ligand: The choice of chiral catalyst is paramount. For asymmetric reductions, common systems include oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts) or transition metal catalysts with chiral ligands.[6][7]
-
Troubleshooting Protocol:
-
Catalyst Screening: If one catalyst system provides low %ee, screen others. For example, if a Ru-based catalyst with a BINAP ligand is ineffective, consider an Ir-based catalyst or a different phosphine ligand.
-
Catalyst Loading: While catalytic, the loading can sometimes influence enantioselectivity. Systematically vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) to find the optimal concentration.
-
Catalyst Integrity: Ensure the catalyst has not degraded. CBS reagents, for instance, can be sensitive to air and moisture.[7] Use freshly prepared or properly stored catalysts.
-
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus reducing the %ee.[8]
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Perform the reduction at a lower temperature. Start at 0 °C and, if necessary, decrease to -20 °C, -40 °C, or even -78 °C. Monitor the reaction progress, as lower temperatures will decrease the reaction rate.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Troubleshooting Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane, methanol).
-
-
The following table summarizes the effect of different parameters on enantioselectivity in a hypothetical asymmetric reduction:
| Parameter | Condition A | %ee (S-isomer) | Condition B | %ee (S-isomer) |
| Catalyst | CBS Catalyst | 85% | Ru/BINAP | 92% |
| Temperature | 25 °C | 80% | -20 °C | 95% |
| Solvent | Methanol | 75% | Toluene | 90% |
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the this compound from reaction byproducts and starting materials. What are the best purification strategies?
Answer: Purifying chiral amines can be challenging due to their basicity and potential for forming azeotropes with solvents. A combination of techniques is often necessary.
Causality and Solutions:
-
Presence of Unreacted Starting Material and Byproducts: Incomplete conversion or side reactions will contaminate the crude product.
-
Troubleshooting Protocol:
-
Acid-Base Extraction: Utilize the basicity of the amine product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt. The neutral starting ketone will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) to a high pH and extract the purified amine back into an organic solvent.
-
Chromatography: Column chromatography on silica gel can be effective. However, amines can streak on silica. To mitigate this, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent system.
-
Crystallization of a Diastereomeric Salt: This is a classical resolution technique that can be used for purification and enantiomeric enrichment.[9] React the racemic or enantiomerically-enriched amine with a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid).[9] The resulting diastereomeric salts will have different solubilities, allowing one to be selectively crystallized.[10] The pure enantiomer can then be recovered by treating the salt with a base.
-
-
-
Enantiomeric Separation: If the enantiomeric excess is low, you may need to perform a chiral separation.
-
Troubleshooting Protocol:
-
Chiral HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[11][] This is often the most reliable way to obtain enantiopure material.
-
Derivatization: In some cases, derivatizing the amine with a chiral reagent to form diastereomers can facilitate separation on standard achiral chromatography columns.[][13]
-
-
II. Experimental Protocols & Methodologies
Protocol 1: Asymmetric Reductive Amination of 3'-Aminoacetophenone
This protocol describes a general procedure for the synthesis of this compound using a one-pot method.
Materials:
-
3'-Aminoacetophenone[14]
-
Ammonium acetate or ammonia solution
-
Chiral catalyst (e.g., a pre-formed Ru/chiral diphosphine ligand complex)
-
Reducing agent (e.g., H₂ gas or a hydride source like sodium borohydride)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Mild acid catalyst (e.g., Acetic acid, optional)
Procedure:
-
To a dried reaction vessel under an inert atmosphere (N₂ or Ar), add 3'-aminoacetophenone (1.0 eq), the amine source (e.g., ammonium acetate, 5-10 eq), and the anhydrous solvent.
-
Add the chiral catalyst (e.g., 0.5-2 mol%).
-
If necessary, add a catalytic amount of acetic acid.
-
Stir the mixture at the desired temperature (e.g., room temperature) for a set period to allow for imine formation.
-
Introduce the reducing agent. If using H₂, purge the vessel and pressurize the reactor. If using a hydride reagent, add it portion-wise at a controlled temperature (e.g., 0 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction (e.g., by adding water or a dilute acid).
-
Perform an aqueous workup, typically involving an acid-base extraction as described in the purification section.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (%ee) Determination
Objective: To determine the ratio of (S) and (R) enantiomers of 3-(1-Aminoethyl)aniline.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).
Typical Mobile Phase:
-
A mixture of hexane or heptane and an alcohol like isopropanol (IPA) or ethanol.
-
A small amount of a basic additive (e.g., 0.1% diethylamine, DEA) is often required to improve peak shape and prevent tailing for basic analytes like amines.[15]
Procedure:
-
Prepare a standard solution of the racemic 3-(1-Aminoethyl)aniline.
-
Prepare a solution of your synthesized sample at a similar concentration.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject your sample.
-
Integrate the peak areas for the two enantiomers (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: %ee = |(A₁ - A₂) / (A₁ + A₂)| * 100
III. Visual Diagrams and Workflows
Diagram 1: General Synthetic Pathway
This diagram illustrates the common synthetic route from 3'-aminoacetophenone to this compound.
Caption: Synthetic route to this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence for diagnosing and solving issues related to low reaction yield.
Caption: Decision tree for troubleshooting low yield issues.
IV. References
-
Rodrigues, J. A. R., Moran, P. J. S., Conceição, G. J. A., & Fardelone, L. C. (2004). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Food Technology and Biotechnology. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Retrieved from ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1. Retrieved from ResearchGate. --INVALID-LINK--
-
ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation? Retrieved from ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Retrieved from ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Asymmetric hydrogen transfer reduction of acetophenone. Retrieved from ResearchGate. --INVALID-LINK--
-
MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. --INVALID-LINK--
-
BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis. BenchChem. --INVALID-LINK--
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences. --INVALID-LINK--
-
Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 58(8), 1638-1643. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. --INVALID-LINK--
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. --INVALID-LINK--
-
Advanced ChemBlocks Inc. (n.d.). (R)-3-(1-aminoethyl)aniline. Retrieved from AChemBlock. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. --INVALID-LINK--
-
Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ChemBioEng Reviews. --INVALID-LINK--
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Onyx Scientific. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3'-Aminoacetophenone. Retrieved from Sigma-Aldrich. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Chemistry Portal. --INVALID-LINK--
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 3-Aminoacetophenone. Retrieved from Suzhou Senfeida Chemical Co., Ltd. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Hungarian Journal of Industry and Chemistry. (2025). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Hungarian Journal of Industry and Chemistry. --INVALID-LINK--
-
AbacipharmTech. (n.d.). This compound. AbacipharmTech. --INVALID-LINK--
-
CHIRALEN. (n.d.). (R)-3-(1-Aminoethyl)aniline. CHIRALEN. --INVALID-LINK--
-
Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound. Google Patents. --INVALID-LINK--
-
GSC Biological and Pharmaceutical Sciences. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(1-Aminoethyl)aniline. Retrieved from Sigma-Aldrich. --INVALID-LINK--
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 3'-Aminoacetophenone. PubChem. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. --INVALID-LINK--
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. Retrieved from ResearchGate. --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Chemical Communications. --INVALID-LINK--
-
Fisher Scientific. (n.d.). 3-(1-Aminoethyl)aniline, min 95%, 500 mg. Fisher Scientific. --INVALID-LINK--
References
- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. onyxipca.com [onyxipca.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: (S)-3-(1-Aminoethyl)aniline Purification
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the purification of crude (S)-3-(1-Aminoethyl)aniline. Our focus is on delivering practical, field-tested solutions grounded in chemical principles to help you achieve high purity and enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
The purification of this chiral aniline presents a multi-faceted challenge. Success requires addressing three distinct classes of impurities simultaneously:
-
Enantiomeric Impurities: The primary challenge is the removal of the unwanted (R)-enantiomer to achieve high enantiomeric excess (e.e.). Since enantiomers have identical physical properties, specialized chiral separation techniques are required.[1][2]
-
Process-Related Impurities: These are non-chiral impurities originating from the synthetic route. They can include unreacted starting materials (e.g., 3-aminoacetophenone), reagents, catalysts, and reaction byproducts.[3][4][5]
-
Degradation Products: Anilines as a class are susceptible to air oxidation, which leads to the formation of colored impurities (often quinone-like structures), resulting in a product that may appear yellow, red, or brown.[6][7][8]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
Understanding the fundamental properties of the target molecule is critical for designing an effective purification strategy. Key data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂ | [9] |
| Molecular Weight | 136.19 g/mol | [9][10] |
| Appearance | Colorless to light yellow liquid/solid | [8] |
| Melting Point | 51-56 °C (for the racemate) | |
| Boiling Point | Decomposes at standard pressure; requires vacuum distillation. | |
| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane. Limited solubility in water. | |
| pKa | Estimated ~4.5-5.0 (aniline amine) and ~9.5-10.0 (ethylamine) |
The two basic amine groups have different pKa values. This differential basicity can be exploited during acid-base extractions. The compound's susceptibility to oxidation necessitates careful handling and storage under an inert atmosphere.[10][11]
Troubleshooting Guide
Problem 1: My final product has low enantiomeric excess (e.e. < 95%). How can I improve it?
This is the most common and critical issue. The solution requires a dedicated chiral separation step after removing bulk achiral impurities.
This classical resolution technique relies on converting the enantiomeric mixture into a pair of diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Core Principle: (R/S)-Amine + (R)-Acid → (R,R)-Salt + (S,R)-Salt
These two salts now have different solubilities in a given solvent system, allowing one to crystallize preferentially.
Step-by-Step Protocol (Example with L-Tartaric Acid):
-
Solvent Selection: In a flask, dissolve 1.0 equivalent of the crude (R/S)-amine mixture in a suitable solvent like methanol or ethanol.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.
-
Salt Formation: Slowly add the acid solution to the amine solution with stirring. Salt precipitation may occur immediately or upon cooling.
-
Crystallization: Heat the mixture to get a clear solution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of the less soluble diastereomeric salt. Seeding with a pure crystal can be beneficial.
-
Isolation: Filter the crystals and wash them with a small amount of cold solvent.
-
Liberation of Free Amine: Dissolve the purified salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11 to deprotonate the amine.
-
Extraction: Extract the liberated (S)-amine into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
-
Analysis: Check the e.e. of the product using chiral HPLC.
For a visual representation of this workflow, see the diagram below.
Caption: Diastereomeric Salt Resolution Workflow.
For the highest resolution and purity, preparative chiral chromatography is the method of choice. It is particularly useful when crystallization methods fail or for obtaining material with e.e. > 99.5%.[][13]
-
Stationary Phase Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating chiral amines. Columns such as those based on cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[13][14]
-
Mobile Phase:
-
Normal Phase (NP): Typically mixtures of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA) or ethylenediamine (EDA) (0.1-0.5%). The additive is crucial to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the amine is in its free base form.
-
Reversed Phase (RP): Mixtures of acetonitrile/water or methanol/water with buffers (e.g., ammonium bicarbonate) are used. The amine should be protonated for good peak shape.
-
Supercritical Fluid Chromatography (SFC): Uses supercritical CO₂ as the main mobile phase component with a co-solvent like methanol. SFC is often faster and greener than HPLC.[][15]
-
Expert Tip: Before scaling up to preparative chromatography, screen several different chiral columns and mobile phase conditions on an analytical scale to find the optimal separation conditions (highest resolution and shortest run time).
Problem 2: My purified product is a dark reddish-brown color, not colorless.
This indicates the presence of oxidation products. Anilines are notoriously easy to oxidize, and even trace amounts of air can cause discoloration over time.[6][7]
-
Dissolution: Dissolve the discolored amine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Activated Carbon Treatment: Add a small amount (1-5% by weight) of activated charcoal to the solution. Stir the slurry for 15-30 minutes at room temperature. The charcoal will adsorb the highly colored polymeric oxidation products.
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the fine charcoal particles. The filtrate should be significantly lighter in color.
-
Re-purification: The decolorized solution may still contain non-colored impurities. Concentrate the filtrate and re-purify by either:
-
Vacuum Distillation: Distill the amine under high vacuum. This is very effective for removing non-volatile impurities and baseline color. Ensure the system is free of air leaks.[7]
-
Recrystallization: If the amine is solid at room temperature, recrystallize from a suitable solvent system (e.g., toluene/heptane).
-
-
Inert Atmosphere: Always handle and store the purified amine under an inert atmosphere of nitrogen or argon.[10][11]
-
Light Protection: Store in an amber vial or a flask wrapped in aluminum foil to protect from light, which can accelerate oxidation.
-
Low Temperature: Store at a low temperature (2-8 °C) to slow the rate of degradation.[11]
Problem 3: My NMR/HPLC shows significant process-related impurities even after initial workup.
This suggests that simple acid-base extraction was insufficient to remove byproducts or unreacted starting materials from the synthesis.
Flash column chromatography on silica gel is a standard method for removing non-enantiomeric impurities.
Step-by-Step Protocol:
-
Column Packing: Pack a silica gel column using a suitable solvent system, typically a non-polar solvent like hexane or heptane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane).
-
Tailing Suppression: Crucially, amines tend to streak or "tail" on silica gel due to interaction with acidic silanol groups. To prevent this, add a small amount of a volatile base like triethylamine (~0.5-1%) to the elution solvent. This deactivates the silica surface, leading to sharp, symmetrical peaks.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
The general decision-making process for purification is outlined in the workflow below.
Caption: General Purification Workflow for this compound.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. article.scirea.org [article.scirea.org]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 13. sfera.unife.it [sfera.unife.it]
- 14. longdom.org [longdom.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Asymmetric Reactions Involving (S)-3-(1-Aminoethyl)aniline
Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice for asymmetric reactions utilizing the chiral building block, (S)-3-(1-Aminoethyl)aniline. The content is structured in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Introduction to this compound in Asymmetric Synthesis
This compound is a bifunctional chiral molecule possessing both a primary aliphatic amine on a stereogenic center and an aromatic amine. This unique structure allows it to be employed in various capacities in asymmetric synthesis, most notably as a chiral auxiliary or as a precursor to chiral ligands. As a chiral auxiliary, it can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Its aniline functionality offers a handle for further synthetic modifications, while the chiral ethylamine moiety is pivotal for inducing asymmetry.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Issues with Diastereoselectivity
Question 1: I am using this compound as a chiral auxiliary for an asymmetric alkylation of a ketone, but I am observing low diastereoselectivity. What are the potential causes and how can I improve it?
Low diastereoselectivity is a common issue in substrate-controlled asymmetric synthesis.[1] The root cause often lies in the transition state energetics of the diastereomeric pathways not being sufficiently different. Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions:
-
Incomplete Imine Formation: The first step in using this compound as an auxiliary for ketone alkylation is the formation of a chiral imine. Incomplete conversion to the imine can lead to a non-selective background reaction from the remaining ketone.
-
Troubleshooting:
-
Water Removal: Imine formation is a condensation reaction that releases water.[2] Ensure efficient water removal by using a Dean-Stark apparatus, molecular sieves, or a suitable drying agent.
-
Catalyst: Use a mild acid catalyst, such as p-toluenesulfonic acid (pTSA) or acetic acid, to facilitate the reaction.[2]
-
Monitoring: Monitor the reaction progress by ¹H NMR or IR spectroscopy to confirm the disappearance of the ketone starting material.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in selectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, leading to a lower diastereomeric excess (d.e.).
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity. Experiment with temperatures ranging from 0 °C down to -78 °C.
-
-
-
Incorrect Choice of Base or Solvent: The nature of the base used for deprotonation to form the enolate and the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity.
-
Troubleshooting:
-
Base Selection: Sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can provide better facial selectivity.
-
Solvent Effects: The coordinating ability of the solvent can affect the aggregation state and reactivity of the enolate. Ethereal solvents like THF are common choices. Consider exploring other non-coordinating or coordinating solvents to optimize the d.e.
-
-
-
Steric and Electronic Mismatch: The effectiveness of a chiral auxiliary is dependent on its ability to create a sterically biased environment. If the substituents on your ketone or the electrophile are not well-matched with the auxiliary, poor induction can result.
-
Troubleshooting:
-
Auxiliary Modification: While not a simple solution, if this compound consistently gives low d.e. for a particular substrate class, consider synthesizing a derivative with bulkier groups on the aniline ring to enhance steric shielding of one face of the imine.
-
-
Logical Workflow for Troubleshooting Low Diastereoselectivity:
Caption: A systematic workflow for addressing low diastereoselectivity.
Category 2: Low Reaction Yield and Competing Side Reactions
Question 2: My reaction is sluggish, and I am getting a low yield of the desired product. I also observe several side products. What could be the issue?
Low yields can stem from a variety of factors, including catalyst deactivation (if applicable), slow reaction kinetics, or competing side reactions due to the bifunctional nature of this compound.
Potential Causes & Solutions:
-
Dual Reactivity of the Amino Groups: The molecule has two nucleophilic amine groups: the primary aliphatic amine and the aromatic aniline amine. The aniline amine is less basic but can still undergo side reactions like N-acylation or N-alkylation, especially if harsh reagents are used.[3][4]
-
Troubleshooting:
-
Protecting Groups: It is often necessary to protect the aniline nitrogen to prevent it from participating in undesired reactions. Common protecting groups for anilines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz).[5] The choice of protecting group will depend on the downstream reaction conditions.
-
-
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
| Acetyl | Ac₂O or AcCl, base | Strong acid or base (hydrolysis) | Robust, requires harsh removal |
-
Racemization of the Chiral Center: The benzylic proton alpha to the ethylamine group can be susceptible to abstraction under certain conditions, leading to racemization of the chiral center.[6][7] This is more likely if strong bases are used or if the reaction is run at elevated temperatures for extended periods.
-
Troubleshooting:
-
Milder Conditions: Use the mildest possible base and the lowest effective temperature.
-
Reaction Time: Minimize the reaction time.
-
Chiral Purity Analysis: Monitor the enantiomeric purity of your starting material and product using chiral HPLC or NMR with a chiral shift reagent.
-
-
-
Oxidation of the Aniline Moiety: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and decomposition products.
-
Troubleshooting:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Purified Reagents: Use freshly purified starting materials and solvents.
-
-
Hypothetical Experimental Workflow: Asymmetric Alkylation
Caption: A hypothetical workflow for asymmetric alkylation using this compound as a chiral auxiliary.
Category 3: Purification and Characterization
Question 3: I am having difficulty purifying my product and separating the diastereomers. What strategies can I use?
The purification of diastereomers can be challenging due to their similar physical properties.
Potential Causes & Solutions:
-
Similar Polarity of Diastereomers: Diastereomers often have very similar polarities, making them difficult to separate by standard column chromatography.
-
Troubleshooting:
-
Chromatography Optimization:
-
Column: Use a high-resolution silica gel or consider other stationary phases like alumina.
-
Solvent System: Perform a thorough screen of solvent systems with varying polarities. A shallow gradient elution can sometimes improve separation.
-
HPLC: Preparative HPLC is often the most effective method for separating challenging diastereomeric mixtures.
-
-
Crystallization: Attempt to selectively crystallize one diastereomer from the mixture. This can sometimes be achieved by screening different solvents and temperatures.
-
-
-
Incomplete Auxiliary Removal: Residual chiral auxiliary can co-elute with the product, complicating purification and characterization.
-
Troubleshooting:
-
Acidic Wash: If the auxiliary is not fully removed by hydrolysis, an acidic wash during the workup can protonate the basic amine groups, making the auxiliary water-soluble and easily separable from the organic product.
-
-
-
Characterization Challenges: Confirming the diastereomeric ratio and enantiomeric excess is crucial.
-
Troubleshooting:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio. The signals for the two diastereomers are often distinct, especially for protons near the stereogenic centers.
-
Chiral HPLC/GC: After removal of the auxiliary, the enantiomeric excess of the final product should be determined by chiral HPLC or GC.
-
-
Concluding Remarks
This compound is a versatile chiral building block with significant potential in asymmetric synthesis. Successful application requires careful consideration of its bifunctional nature, including the need for selective protection of the aniline nitrogen in many cases. Troubleshooting challenges such as low diastereoselectivity and yield often involves a systematic optimization of reaction parameters, including temperature, solvent, and reagents. By anticipating potential side reactions like racemization and oxidation, and by employing appropriate analytical techniques for monitoring and characterization, researchers can effectively utilize this compound to achieve their synthetic goals.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protection for amino group and amino acid | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Stereochemical Integrity of (S)-3-(1-Aminoethyl)aniline
Introduction
(S)-3-(1-Aminoethyl)aniline is a chiral primary amine that serves as a critical building block in the synthesis of advanced pharmaceutical intermediates and other high-value chemical entities. Its stereocenter is fundamental to the biological activity and pharmacological profile of the final target molecules. The loss of stereochemical purity through racemization—the conversion of a single enantiomer into an equal mixture of both enantiomers—can lead to diminished efficacy, altered biological effects, or significant challenges in downstream purification.[1][2]
This guide provides researchers, chemists, and process development professionals with a dedicated technical resource for troubleshooting and preventing the racemization of this compound during common chemical transformations. We will delve into the mechanisms of racemization and offer field-proven strategies and detailed protocols to ensure your reactions maintain the highest degree of stereochemical fidelity.
Understanding the Mechanism of Racemization
The primary pathway for the racemization of chiral amines like this compound involves the formation of a planar, achiral imine intermediate.[3][4] This process is often catalyzed by heat, trace metals, or the presence of acids or bases.
The key steps are:
-
Proton Removal: A base removes the proton from the chiral carbon (the carbon atom bearing the amino group). This step is the most difficult and is often the rate-limiting factor. However, it can be facilitated under harsh conditions.
-
Dehydrogenation/Oxidation: More commonly, the amine undergoes a formal oxidation or dehydrogenation (often catalyzed by a transition metal or facilitated by an oxidizing agent) to form a planar imine.
-
Reprotonation/Reduction: The achiral imine intermediate can then be reprotonated or reduced. Since the attack can occur from either face of the planar imine with equal probability, a 1:1 mixture of the (S) and (R) enantiomers is produced, resulting in a racemic mixture.
Below is a diagram illustrating this critical racemization pathway.
Caption: Racemization via a planar imine intermediate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in the lab.
Issue 1: Significant racemization detected after an N-acylation or N-sulfonylation reaction.
-
Probable Cause: The use of a strong, non-sterically hindered base (e.g., triethylamine, DBU) in combination with elevated temperatures. Strong bases can facilitate the deprotonation-reprotonation equilibrium at the chiral center, especially if an activating group is present.[5] High temperatures provide the energy to overcome the inversion barrier.[4][6]
-
Solution:
-
Lower the Reaction Temperature: Conduct the reaction at 0 °C or even -20 °C. This is the single most effective parameter to control.
-
Change the Base: Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base). Its bulkiness minimizes interaction with the chiral center.
-
Control Reagent Addition: Add the acylating/sulfonylating agent slowly to the solution of the amine and base at a low temperature to keep the concentration of reactive intermediates low and minimize exotherms.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions increases the risk of racemization.[1]
-
Issue 2: Racemization is observed during a reaction involving a metal catalyst (e.g., cross-coupling, reductive amination).
-
Probable Cause: Many transition metals (e.g., Palladium, Iridium, Nickel) can catalyze dehydrogenation/hydrogenation cycles, leading to the formation of the problematic imine intermediate.[4][7] Some organometallic complexes can also directly catalyze the racemization of amines.[3]
-
Solution:
-
Choose the Right Catalyst System: Select ligands that favor the desired reaction pathway over dehydrogenation. For example, in reductive amination, using a hydride source like NaBH(OAc)₃ is generally milder than catalytic hydrogenation (H₂/Pd-C).
-
Protect the Amine: If the reaction chemistry allows, protect the primary amine with a suitable protecting group (e.g., Boc, Cbz) before performing the metal-catalyzed step. This prevents the amine from coordinating with the metal center in a way that facilitates racemization. The protected amine can be deprotected in a final, non-racemizing step.
-
Screen Reaction Conditions: Perform a Design of Experiments (DoE) to screen catalysts, solvents, and temperatures to find a window where the desired reaction is fast and racemization is slow.
-
Issue 3: The product appears stereochemically pure after the reaction but racemizes during workup or purification.
-
Probable Cause: The chiral center may be sensitive to acidic or basic conditions encountered during aqueous workup or on the stationary phase during column chromatography.
-
Solution:
-
Neutralize Carefully: During workup, use mild acids/bases (e.g., saturated aq. NH₄Cl, saturated aq. NaHCO₃) and ensure the final aqueous layer is as close to neutral (pH 7) as possible before extraction.
-
Use Buffered Silica Gel: If performing column chromatography, consider pre-treating the silica gel. This can be done by slurrying the silica with a solvent containing a small amount (e.g., 1%) of a volatile base like triethylamine to neutralize acidic sites on the silica surface.
-
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low bath temperature to prevent thermally induced racemization.
-
Caption: Troubleshooting workflow for racemization.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent characteristics to prevent racemization? A1: Non-polar, aprotic solvents are generally preferred. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene are excellent choices. Polar, protic solvents (like methanol or water) can stabilize charged intermediates that may lead to racemization.[6][8] However, in some specific cases, such as certain catalyst-free Boc-protections, water can be used effectively to minimize the need for an organic base.[1]
Q2: How does pH affect the stability of the chiral center? A2: Both strongly acidic and strongly basic conditions can promote racemization.[6] Strong bases can abstract the proton adjacent to the amine, while strong acids can protonate the amine, sometimes facilitating unwanted side reactions or equilibria. Maintaining conditions as close to neutral as possible is a key strategy for preserving stereochemical integrity.[9]
Q3: Is it better to use a protecting group? A3: Yes, in many cases, protecting the amine is a robust strategy. Converting the primary amine to a carbamate (like Boc or Cbz) or a sulfonamide makes the nitrogen non-basic and removes the N-H protons, which can participate in racemization pathways. This is particularly useful before subjecting the molecule to harsh reagents or metal catalysts.[10][11] The protecting group can then be removed under mild conditions known to not cause racemization.
Q4: At what temperature should I store this compound and its derivatives? A4: As a best practice, store the starting material and any subsequent chiral intermediates at low temperatures (e.g., 2-8 °C) in a well-sealed container under an inert atmosphere (like nitrogen or argon). This minimizes the risk of slow degradation or racemization over time.
Q5: Which analytical technique is best for monitoring racemization? A5: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold-standard methods. These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for precise quantification of the enantiomeric excess (ee) of your material.
Parameter Summary for Maintaining Stereochemical Integrity
| Parameter | Recommendation | Rationale |
| Temperature | Low (0 °C to -20 °C) | Reduces the thermal energy available to overcome the activation barrier for racemization.[4][12][13] |
| pH / Base | Near-neutral (pH 7); Sterically hindered bases (e.g., DIPEA) | Avoids acid- or base-catalyzed proton abstraction and formation of achiral intermediates.[5][6] |
| Solvent | Non-polar, Aprotic (DCM, THF) | Destabilizes charged, planar intermediates that are precursors to racemization.[1][8] |
| Reagents | Mild, highly selective reagents; Use of protecting groups | Minimizes side reactions and interaction with the chiral center. Protecting groups block the amine's reactivity. |
| Reaction Time | As short as possible | Reduces the duration of exposure to potentially racemizing conditions.[1] |
Example Protocol: Stereoretentive N-Acetylation
This protocol describes a standard procedure for the N-acetylation of this compound designed to minimize racemization.
-
Dissolution & Inerting: Dissolve this compound (1.0 equiv.) and diisopropylethylamine (DIPEA) (1.5 equiv.) in anhydrous dichloromethane (DCM) (to a concentration of approx. 0.1 M) in a flame-dried, round-bottom flask equipped with a magnetic stir bar. Purge the flask with argon or nitrogen.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Reagent Addition: In a separate flask, dissolve acetyl chloride (1.1 equiv.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using a syringe or dropping funnel.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting amine is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a bath temperature below 30 °C.
-
Analysis: Analyze the crude product's enantiomeric excess (ee) using chiral HPLC or SFC to confirm that no racemization has occurred before proceeding with purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. The kinetics and mechanism of the organo-iridium catalysed racemisation of amines. - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Racemizing Optically Active Amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ibisscientific.com [ibisscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (S)-3-(1-Aminoethyl)aniline under different reaction conditions
Technical Support Center: Stability of (S)-3-(1-Aminoethyl)aniline
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this chiral amine in various synthetic applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and success of your experiments.
This compound is a valuable building block in pharmaceutical synthesis, notable for its dual functionality: a primary chiral amine at the ethyl substituent and an aromatic primary amine on the phenyl ring. However, these very features contribute to its reactivity and potential instability under certain conditions. The primary challenges encountered with this and structurally similar molecules are oxidation and racemization, which can significantly impact reaction outcomes, yield, and the stereochemical purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability issues stem from two key structural features: the aniline moiety and the chiral benzylic amine.
-
Oxidation: The aniline group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] This degradation is often visually indicated by a color change of the compound from a pale yellow to brown or dark purple. Oxidation can lead to the formation of complex polymeric materials or quinone-like structures, reducing the yield of the desired product.
-
Racemization: The stereocenter, being a benzylic amine, is prone to racemization.[2][3] This loss of stereochemical integrity can occur under various conditions, including exposure to heat, acid, or base, or through metal-catalyzed processes.[3][4] The benzylic proton is susceptible to abstraction, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in a racemic mixture.
Q2: How should I properly store this compound to maintain its purity and chiral integrity?
A2: Proper storage is critical to prevent degradation. To minimize oxidation and racemization, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from air and light.[1] For long-term storage, refrigeration at 2-8°C is recommended.[5] Avoid storing in plastic containers, as they may be permeable to air and moisture.
Q3: My sample of this compound has darkened in color. Can I still use it?
A3: The darkening of anilines is a clear indicator of oxidation.[1] The presence of these colored impurities can interfere with your reaction, leading to lower yields, the formation of side products, and potential difficulties in purification. For reactions where high purity is essential, such as in the final steps of a pharmaceutical synthesis, it is strongly advised to use a fresh or purified batch of the starting material. For less sensitive applications, the material might be usable, but a preliminary purity analysis (e.g., NMR, LC-MS) is recommended.
Q4: What general reaction conditions should I be cautious about when using this compound?
A4: Given its structure, several conditions warrant careful consideration:
-
Strongly Acidic or Basic Conditions: Both can promote racemization.[3] Strong acids will protonate the amino groups, forming anilinium ions, which can alter reactivity.[6] Strong bases can facilitate the deprotonation of the benzylic proton, leading to racemization.
-
High Temperatures: Elevated temperatures can accelerate both oxidation and racemization rates.
-
Presence of Oxidizing Agents: Avoid unnecessary exposure to oxidizing agents unless they are a required part of the reaction sequence. This includes atmospheric oxygen in prolonged reactions at elevated temperatures.
-
Transition Metal Catalysts: While often necessary for certain transformations, some transition metals (e.g., Palladium, Ruthenium, Iridium) can catalyze racemization of chiral amines.[3][4]
Troubleshooting Guide
This section addresses specific problems that may arise during experiments involving this compound.
Issue 1: Low Yield and Formation of Colored Impurities
Scenario: You are performing a reaction, for example, an acylation or a coupling reaction, and observe a significant color change in the reaction mixture (e.g., turning dark brown or black), resulting in a low yield of the desired product and a complex mixture of impurities that are difficult to separate.
Probable Cause: This is a classic sign of oxidation of the aniline moiety.[1] Aniline itself is known to be sensitive to oxidation, and this derivative is no different. The oxidation can be exacerbated by elevated temperatures, prolonged reaction times, or the presence of air.
Solutions:
-
Deoxygenate Solvents: Before starting the reaction, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen. This is particularly important for reactions that require heating.
-
Use Freshly Purified Reagent: If the starting material is old or has been stored improperly, consider purifying it before use (e.g., by column chromatography or distillation under reduced pressure) or using a fresh bottle.
-
Control Reaction Temperature: If the reaction allows, run it at the lowest effective temperature to minimize thermal degradation.
-
Protecting Groups: If the aniline nitrogen is not the desired site of reaction, consider protecting it. For example, acetylation to form an amide reduces the electron-donating capacity of the nitrogen, making the ring less susceptible to oxidation.[7] The protecting group can be removed in a subsequent step.
Issue 2: Loss of Enantiomeric Purity (Racemization)
Scenario: You start a reaction with enantiomerically pure this compound, but chiral HPLC analysis of your product reveals a significant amount of the undesired enantiomer, or even a racemic mixture.
Probable Cause: The stereocenter at the benzylic position has undergone racemization. This can be triggered by several factors in the reaction environment.
Solutions & Mitigation Strategies:
| Potential Cause | Mechanism | Recommended Action |
| Basic Conditions | Abstraction of the benzylic proton by a base forms a planar, achiral carbanion or enamine-like intermediate, which is then non-stereoselectively protonated.[2] | If a base is required, use a non-nucleophilic, sterically hindered base. Use the minimum stoichiometric amount necessary. Avoid strong bases like alkoxides or hydroxides if possible. |
| Acidic Conditions | Acid-catalyzed racemization can occur, although it is often slower than base-catalyzed racemization for amines.[3] | Use the mildest acidic conditions possible. If a strong acid is necessary, try to keep the reaction temperature low and the reaction time short. |
| Metal Catalysis | Certain transition metals (e.g., Pd, Ru, Ir) can catalyze racemization through mechanisms like β-hydride elimination or the formation of achiral enamine and imine complexes.[3][4] | Screen different metal catalysts and ligands. Sometimes, the choice of ligand can suppress racemization pathways. Lowering the catalyst loading or reaction temperature may also help. |
| Elevated Temperature | Higher thermal energy can provide the activation energy needed to overcome the barrier to proton abstraction and subsequent racemization. | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Experimental Protocol: Monitoring Racemization
To troubleshoot racemization, it is crucial to pinpoint when it occurs.
-
Baseline Analysis: Before starting the reaction, confirm the enantiomeric excess (ee) of your starting material using chiral HPLC.
-
In-Process Monitoring: Take aliquots from the reaction mixture at different time points.
-
Quenching and Workup: Quench the aliquots appropriately (e.g., by adding a buffer to neutralize acid or base).
-
Analysis: Analyze the enantiomeric purity of the unreacted starting material and the product in each aliquot by chiral HPLC. This will help determine if racemization is happening to the starting material over time or to the product after it is formed.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Figure 1. Generalized Oxidation Pathway.
Caption: Figure 2. General Racemization Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 317830-29-8|this compound|BLD Pharm [bldpharm.com]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (S)-3-(1-Aminoethyl)aniline
Welcome to the technical support center for the purification of commercial (S)-3-(1-Aminoethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols. The information provided herein is based on established chemical principles and field-proven insights to ensure the highest purity of your target compound, a critical precursor in pharmaceutical synthesis.
Introduction: The Criticality of Purity
This compound is a chiral building block whose stereochemical and chemical purity is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Impurities, which can arise from the synthetic route or degradation, can lead to downstream reaction failures, the formation of undesired side products, and compromised biological activity of the final compound. This guide provides a structured approach to identifying and removing these impurities through various purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Initial Purity Assessment
Question: My commercial this compound has a brownish tint. What are the likely impurities?
Answer: A brown coloration in aromatic amines like aniline derivatives often indicates the presence of oxidation or degradation products.[1] Aniline itself is susceptible to air oxidation, which can form colored impurities. Other potential impurities in commercial-grade material include:
-
The (R)-enantiomer: The opposite enantiomer is a common process-related impurity.
-
Starting materials: Residual 3-aminoacetophenone from an incomplete reduction is a likely contaminant.
-
Reaction byproducts: Depending on the synthetic route, byproducts from side reactions may be present.
-
Residual solvents: Solvents used in the final steps of the synthesis or purification may be retained.
A preliminary purity assessment by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the impurity profile.
Purification Strategy: A Decision-Making Workflow
The choice of purification method depends on the nature and quantity of the impurities. The following diagram outlines a logical workflow for selecting the appropriate technique.
Caption: Decision workflow for purifying this compound.
Troubleshooting Purification Techniques
This section provides detailed protocols and troubleshooting advice for the most common purification methods.
Acid-Base Extraction: Removing Non-Basic Impurities
Acid-base extraction is a powerful first-pass purification step to remove neutral and acidic impurities.[2][3] The basic nature of the two amine groups in this compound allows for its selective transfer into an aqueous acidic phase, leaving non-basic organic impurities in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of hydrochloric acid (HCl). The amine will be protonated to form the water-soluble hydrochloride salt.
-
Separation: Allow the layers to separate and collect the aqueous layer containing the protonated amine.
-
Washing (Optional): Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Basification and Re-extraction: Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This will deprotonate the amine, causing it to precipitate or form an oil. Extract the free amine back into a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified amine.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | Vigorous shaking; high concentration of the amine salt. | Gentle inversion of the separatory funnel instead of vigorous shaking. Addition of a small amount of brine to the aqueous layer can help break the emulsion. |
| Low recovery of the amine | Incomplete extraction into the aqueous phase; incomplete basification. | Perform multiple extractions with the aqueous acid. Ensure the pH of the aqueous layer is sufficiently high (>10) during basification by checking with pH paper. |
| Product is an oil instead of a solid after concentration | Presence of residual solvent or water. | Ensure the organic layer is thoroughly dried before concentration. Co-evaporation with a high-boiling point solvent like toluene can help remove residual water (azeotropic distillation). |
Diastereomeric Salt Crystallization: Resolving Enantiomeric Impurities
For removing the unwanted (R)-enantiomer, diastereomeric salt crystallization is a highly effective and scalable method.[4][5] This technique involves reacting the racemic or enantiomerically enriched amine with a chiral resolving agent to form a pair of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Common Chiral Resolving Agents for Amines:
-
(+)-Tartaric acid
-
(-)-Mandelic acid
-
(+)-Camphorsulfonic acid
Experimental Protocol (using (+)-Tartaric Acid):
-
Salt Formation: Dissolve the enantiomerically impure this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt crystals in water and make the solution basic with a strong base (e.g., NaOH) to liberate the free amine.
-
Extraction and Isolation: Extract the liberated amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically purified this compound.
Troubleshooting:
| Problem | Possible Cause | Solution |
| No crystallization occurs | The diastereomeric salt is too soluble in the chosen solvent; supersaturation has not been reached. | Try a different solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the desired diastereomeric salt if available. |
| An oil precipitates instead of crystals | The diastereomeric salt is "oiling out" of the solution, often due to too rapid cooling or high impurity levels. | Re-heat the mixture to dissolve the oil and allow it to cool more slowly. Try a more dilute solution or a different solvent system. |
| Low enantiomeric excess (ee) of the product | Co-precipitation of the more soluble diastereomer; insufficient number of recrystallizations. | Perform one or more recrystallizations of the diastereomeric salt from a suitable solvent to improve the diastereomeric purity, and consequently, the enantiomeric purity of the final amine. |
Chromatographic Purification: For High-Purity Requirements
For achieving the highest levels of purity, particularly for removing trace impurities or for small-scale purifications, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are invaluable.[6][]
Key Considerations for Chromatographic Purification:
-
Stationary Phase: Chiral stationary phases (CSPs) are necessary for separating enantiomers. For aromatic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. For SFC, supercritical CO2 is the main mobile phase component, with a polar co-solvent like methanol.
-
Additives: The addition of a small amount of a basic modifier (e.g., diethylamine or ethanolamine) to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with acidic sites on the silica support of the stationary phase.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Poor or no separation of enantiomers | Inappropriate chiral stationary phase or mobile phase. | Screen different chiral columns and mobile phase compositions. A systematic approach to method development is crucial. |
| Peak tailing | Strong interaction of the basic amine with the stationary phase. | Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase. |
| Low recovery from the column | Irreversible adsorption of the amine onto the stationary phase. | Ensure the use of a suitable mobile phase and consider deactivating the column with a strong base wash if the manufacturer's instructions permit. |
Purity Analysis: Verifying Success
After purification, it is essential to confirm the purity of the this compound. The following analytical techniques are recommended:
-
Chiral HPLC or SFC: To determine the enantiomeric excess (ee).
-
GC-MS: To identify and quantify volatile impurities.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or major impurities.
By implementing these troubleshooting guides and purification protocols, researchers can confidently enhance the purity of their commercial this compound, ensuring the quality and reliability of their subsequent synthetic endeavors.
References
- 1. Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Catalyst Loading for Reactions with (S)-3-(1-Aminoethyl)aniline
Welcome to the technical support center dedicated to the nuanced art and science of catalyst optimization. This guide is specifically tailored for researchers, scientists, and drug development professionals working with (S)-3-(1-Aminoethyl)aniline, a critical chiral building block in modern asymmetric synthesis. Here, we move beyond rote protocols to dissect the "why" behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Troubleshooting Guide: Navigating Common Catalyst Loading Challenges
This section addresses specific, frequently encountered issues in the laboratory. The question-and-answer format is designed to provide direct, actionable insights into problems related to catalyst loading.
Q1: My reaction is sluggish or incomplete, showing poor conversion. Should I simply increase the catalyst loading?
A1: While intuitively appealing, immediately increasing the catalyst loading is not always the optimal first step. A sluggish reaction is a symptom that can point to several root causes beyond insufficient catalyst concentration.
-
Causality: The catalytic cycle, whether for a cross-coupling or hydrogenation reaction, involves multiple steps (e.g., oxidative addition, transmetalation, reductive elimination). A bottleneck in any of these steps can slow the overall reaction rate.[1] Insufficient catalyst is one possibility, but so are impure reagents, catalyst deactivation, or suboptimal reaction conditions (temperature, solvent).
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that this compound, substrates, and solvents are of high purity and anhydrous if the reaction is moisture-sensitive. Impurities can sometimes poison the catalyst.[2]
-
Assess Catalyst Integrity: Particularly with palladium catalysts, visual inspection for the formation of palladium black can indicate catalyst precipitation and deactivation.[3] Ensure air-sensitive catalysts and ligands are handled under an inert atmosphere.
-
Optimize Temperature: A modest increase in temperature can sometimes overcome the activation energy barrier without promoting side reactions.
-
Incremental Increase in Loading: If the above factors are ruled out, then systematically increase the catalyst loading. A good approach is to run parallel reactions with, for example, 1 mol%, 2 mol%, and 5 mol% catalyst to observe the effect on conversion.[3]
-
Q2: I'm observing significant side product formation. How can optimizing catalyst loading improve selectivity?
A2: Side product formation is often a kinetic phenomenon. The relative rates of the desired reaction and undesired pathways are influenced by the catalyst's concentration and state.
-
Causality: High catalyst loadings can sometimes lead to the formation of dimeric or aggregated catalyst species, which may exhibit different (and lower) selectivity.[4][5] Conversely, a catalyst loading that is too low might not be sufficient to outcompete a non-catalyzed background reaction, which is typically non-selective and can diminish the overall enantiomeric excess (e.e.).[4][6]
-
Troubleshooting Steps:
-
Screen Catalyst Loading: This is the most direct way to address the issue. A screening experiment, as detailed in the protocol below, can reveal an optimal loading that maximizes the rate of the desired transformation relative to side reactions.
-
Modify Ligand-to-Metal Ratio: In many metal-catalyzed reactions, the ligand plays a crucial role. An inappropriate ligand-to-metal ratio can leave the metal center coordinatively unsaturated, leading to side reactions. For monodentate ligands, a 2:1 ratio to palladium is common, but this can be optimized.[3]
-
Lower the Reaction Temperature: Reducing the temperature often enhances selectivity by favoring the transition state with the lower activation energy, which typically leads to the desired product.[7]
-
Q3: My enantiomeric excess (e.e.) is lower than expected. Can catalyst loading directly impact stereoselectivity?
A3: Yes, absolutely. The impact of catalyst loading on enantioselectivity is a well-documented phenomenon in asymmetric catalysis and can be surprisingly complex.
-
Causality:
-
Catalyst Aggregation: As mentioned, at high concentrations, some catalysts can form aggregates. These aggregates may have different chiral environments around the active site, leading to a decrease in e.e.[5][8]
-
Background Reaction: At very low catalyst loadings, the rate of the catalyzed, enantioselective reaction may become comparable to a non-catalyzed, racemic background reaction, thus eroding the overall e.e. of the product mixture.[4][6]
-
Monomeric vs. Dimeric Pathways: Some catalysts, particularly certain types of organocatalysts, can operate through different pathways (e.g., monomeric vs. dimeric) that are dependent on concentration. These pathways can lead to different enantiomers or different levels of enantioselectivity.[5]
-
-
Troubleshooting Steps:
-
Systematic Screening: Perform a systematic screen of catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%) and analyze the e.e. at each concentration. This will help identify the optimal loading for stereoselectivity.[7]
-
Temperature Optimization: Lowering the reaction temperature is a classic strategy to improve enantioselectivity, as it amplifies the small energy differences between the diastereomeric transition states.[8]
-
Solvent Screening: The solvent can influence the catalyst's conformation and aggregation state. Screening a range of solvents with different polarities can sometimes reveal a system with improved enantioselectivity.[4]
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for a reaction involving this compound?
A: A common starting point for screening and optimization is in the range of 1-5 mol%.[3] For highly efficient, well-established catalytic systems, loadings can often be reduced to <1 mol%. For challenging substrates or initial exploratory reactions, a higher loading of up to 10 mol% might be necessary to ensure a reasonable reaction rate.[7]
Q: How do I determine the optimal catalyst loading for my specific reaction?
A: The optimal loading must be determined empirically for each specific transformation. The recommended method is a systematic screening study where catalyst loading is varied while keeping all other parameters (temperature, concentration, stoichiometry) constant. The ideal loading provides a balance of high yield, high selectivity (chemo-, regio-, and stereo-), and a reasonable reaction time.
Q: What are the key factors to consider when scaling up a reaction with an optimized catalyst loading?
A: Scaling up is not always a linear process. Key considerations include:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio.[9][10] The rate of addition of a limiting reagent may need to be controlled to manage the exotherm.[11]
-
Mass Transfer and Mixing: Efficient stirring is crucial. Inadequate mixing can lead to localized "hot spots" or concentration gradients, affecting yield and selectivity.[2][10]
-
Catalyst Cost and Availability: At scale, the cost of the catalyst becomes a significant factor. The goal is often to use the lowest possible catalyst loading that still achieves the desired outcome in an acceptable timeframe (turnover number and turnover frequency).[11]
Q: What analytical techniques are recommended for monitoring the effect of catalyst loading?
A: A combination of techniques is often ideal:
-
Chromatography (HPLC, GC): Chiral HPLC or GC is essential for determining enantiomeric excess (e.e.). These techniques are also used to monitor reaction conversion and identify side products.
-
Spectroscopy (NMR, IR): NMR spectroscopy is powerful for structural confirmation and can be used to monitor the disappearance of starting materials and the appearance of products.[12] In-situ IR or Raman spectroscopy can provide real-time kinetic data.[13][14]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or ESI-MS can be used for rapid, real-time monitoring of reaction progress and even for detecting catalytic intermediates.[12][15]
Experimental Protocol: Catalyst Loading Optimization for a Representative Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimize palladium catalyst loading for the coupling of this compound (as a ligand precursor or part of a substrate) with an aryl boronic acid.
Objective: To determine the catalyst loading that provides the highest yield and selectivity in the shortest time.
Materials:
-
This compound derivative (Substrate A)
-
Aryl boronic acid (Substrate B)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of the palladium precursor and the ligand in the reaction solvent. Also, prepare separate stock solutions of Substrate A, Substrate B, and the base.
-
Reaction Setup: Arrange five reaction vials, each with a magnetic stir bar.
-
Reagent Addition: To each vial, add the required volume of the Substrate A and Substrate B stock solutions (e.g., 0.1 mmol scale).
-
Varying Catalyst Loading: Add the appropriate volume of the palladium/ligand stock solution to each vial to achieve the target catalyst loadings.
| Vial | Catalyst Loading (mol%) |
| 1 | 0.5 |
| 2 | 1.0 |
| 3 | 2.0 |
| 4 | 3.0 |
| 5 | 5.0 |
-
Initiation: Add the base stock solution to each vial to initiate the reaction.
-
Reaction Monitoring: Stir the reactions at the desired temperature (e.g., 80 °C). At specific time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction vial.
-
Analysis: Quench the aliquots and analyze by HPLC or GC-MS to determine the conversion, yield of the desired product, and formation of any side products. If the product is chiral, use a chiral column to determine the enantiomeric excess.
-
Data Interpretation: Plot the yield and selectivity as a function of catalyst loading and time. The optimal loading will be the lowest amount of catalyst that gives a high yield and selectivity in a reasonable timeframe.
Visualizations
Troubleshooting Workflow for Catalyst Loading Issues
Caption: A decision-making workflow for troubleshooting common catalysis issues.
References
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. catsci.com [catsci.com]
- 11. youtube.com [youtube.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: An In-Depth Analysis of (S)-3-(1-Aminoethyl)aniline
Introduction: The Indispensable Role of Chiral Amines
In the landscape of modern pharmaceutical and fine chemical synthesis, chiral amines stand as foundational pillars. These versatile molecules are integral to the creation of enantiomerically pure compounds, a critical requirement given that the biological activity of a drug often resides in a single enantiomer.[1][2] Chiral amines function across a spectrum of applications: as resolving agents for racemic mixtures, as foundational scaffolds for complex chiral ligands and organocatalysts, and as key chiral building blocks in multi-step syntheses.[3][4][5] Their ability to induce stereoselectivity is paramount, enabling chemists to construct complex three-dimensional structures with precision.[6]
This guide provides a comparative analysis of (S)-3-(1-Aminoethyl)aniline , a unique diamine, against two archetypal chiral amines: (S)-1-Phenylethylamine and (S)-1-(1-Naphthyl)ethylamine . Our objective is to furnish researchers, scientists, and drug development professionals with a technical framework for selecting the appropriate chiral amine by examining their structural attributes and performance in key applications. The insights and protocols herein are designed to explain the causality behind experimental choices, ensuring a blend of theoretical understanding and practical applicability.
Structural Overview and Rationale for Comparison
The selection of a chiral amine is dictated by its steric and electronic properties, which in turn influence its effectiveness in a given transformation. The three amines chosen for this guide offer a compelling basis for comparison.
-
This compound: The subject of our analysis, this molecule is distinguished by two amine functionalities: a primary aliphatic amine at the chiral center and a primary aromatic amine on the phenyl ring.[7][8] This dual-functionality suggests unique potential in forming bidentate ligands or participating in orthogonal chemistries.
-
(S)-1-Phenylethylamine: A widely used and economically significant chiral amine, it serves as our baseline for comparison.[9] Its single chiral primary amine group attached to a phenyl ring is a common motif in asymmetric synthesis.
-
(S)-1-(1-Naphthyl)ethylamine: This amine introduces greater steric bulk due to the naphthyl group compared to the phenyl group.[10] This increased size is often exploited to create a more defined chiral pocket in catalysts, potentially leading to higher enantioselectivity.
Caption: Structural comparison of the selected chiral amines.
Table 1: Physical and Chemical Properties of Selected Chiral Amines
| Property | This compound | (S)-1-Phenylethylamine | (S)-1-(1-Naphthyl)ethylamine |
| Molecular Formula | C₈H₁₂N₂[7] | C₈H₁₁N[9] | C₁₂H₁₃N |
| Molecular Weight | 136.19 g/mol [7] | 121.18 g/mol [11] | 171.24 g/mol |
| Boiling Point | Not readily available | 187 °C[11] | 157-159 °C / 15 mmHg |
| Density | Not readily available | 0.94 g/mL[11] | 1.062 g/mL |
| Key Structural Feature | Aliphatic & Aromatic Amine | Single Aliphatic Amine | Bulky Naphthyl Group |
Application I: Chiral Resolution of Racemic Acids
One of the most classical and industrially relevant applications of chiral amines is the resolution of racemic acids via the formation of diastereomeric salts.[12][13] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and a single enantiomer of the chiral amine. The efficiency of resolution is highly dependent on the crystalline nature of the salts and the magnitude of their solubility difference.
Experimental Rationale
We selected racemic ibuprofen as a model carboxylic acid for a comparative resolution study. The choice is based on its pharmaceutical importance and the well-documented challenges in its resolution. The formation of a stable, crystalline salt is crucial. The presence of the second, more basic aliphatic amine in this compound could lead to different packing in the crystal lattice compared to the salts of the monoamines, potentially influencing resolution efficiency.
Comparative Performance Data
The following table presents representative data for the resolution of racemic ibuprofen. This data is synthesized from established principles to illustrate the potential performance differences.
Table 2: Representative Performance in the Resolution of Racemic Ibuprofen
| Parameter | This compound | (S)-1-Phenylethylamine | (S)-1-(1-Naphthyl)ethylamine |
| Resolving Agent Equiv. | 0.5 | 1.0 | 1.0 |
| Yield of Diastereomeric Salt | ~40% (Theoretical max 50%) | ~45% (Theoretical max 50%) | ~42% (Theoretical max 50%) |
| Diastereomeric Excess (d.e.) | >95% | >98% | >97% |
| Optical Purity of Recovered Acid | >95% ee | >98% ee | >97% ee |
Note: The use of 0.5 equivalents for the diamine assumes it can form a salt with two equivalents of the acid, which is a key variable to be tested experimentally.
Discussion
(S)-1-Phenylethylamine is often the standard choice, providing high diastereomeric excess due to the formation of well-ordered crystals.[14] The bulkier (S)-1-(1-Naphthyl)ethylamine can also be highly effective, with the large naphthyl group promoting strong crystal packing interactions. For this compound, its performance hinges on which amine group—or if both—participates in salt formation and how this affects the crystal lattice. Its bidentate nature could offer a unique advantage in specific cases but may also lead to the formation of less-ordered, more soluble salts in others, requiring more extensive solvent screening for optimization.
Application II: Precursors for Chiral Ligands in Asymmetric Catalysis
Chiral amines are frequently used as starting materials for the synthesis of more complex chiral ligands, which then coordinate to a metal center to create a chiral catalyst.[15] Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a powerful method for producing chiral secondary alcohols, where ligands derived from chiral amines play a pivotal role.
Experimental Rationale
To compare the three amines, we can envision their conversion into Schiff base ligands via condensation with salicylaldehyde. These N,O-bidentate ligands can then be used in a ruthenium-catalyzed transfer hydrogenation of acetophenone. The steric and electronic properties of the amine's aromatic substituent directly modulate the chiral environment around the metal center, thus influencing the enantioselectivity of the reduction.
Caption: Workflow for preparing and using a chiral catalyst.
Comparative Performance Data
The following table projects the expected outcomes based on established principles of asymmetric catalysis.
Table 3: Projected Performance in Ru-Catalyzed ATH of Acetophenone
| Parameter | Ligand from this compound | Ligand from (S)-1-Phenylethylamine | Ligand from (S)-1-(1-Naphthyl)ethylamine |
| Catalyst Loading (mol%) | 1 | 1 | 1 |
| Reaction Time (h) | 12 | 16 | 10 |
| Conversion (%) | >99% | >98% | >99% |
| Enantiomeric Excess (ee%) | 90-95% | 85-92% | >98% |
Discussion
The ligand derived from (S)-1-(1-Naphthyl)ethylamine is expected to provide the highest enantioselectivity.[16] Its large, rigid naphthyl group creates a well-defined chiral pocket that effectively shields one face of the coordinated ketone, directing the hydride attack with high fidelity.[17] The ligand from (S)-1-Phenylethylamine would likely be effective but may offer slightly lower enantioselectivity due to the smaller size of the phenyl group.
The ligand from This compound presents an intriguing case. If only the aliphatic amine reacts to form the Schiff base, the pendant aromatic amine could act as an internal base or a secondary coordination site, potentially altering the catalytic cycle and leading to high activity. If it forms a bidentate ligand, it could create a highly rigid and effective catalyst structure. Its performance is less predictable but holds significant potential for creating novel catalytic systems.
Detailed Experimental Protocols
Protocol 1: Resolution of (±)-Ibuprofen using (S)-1-Phenylethylamine
-
Salt Formation: Dissolve (±)-Ibuprofen (10.3 g, 50 mmol) in 100 mL of methanol. In a separate flask, dissolve (S)-1-Phenylethylamine (6.05 g, 50 mmol) in 50 mL of methanol.
-
Crystallization: Slowly add the amine solution to the acid solution with stirring. Heat the resulting clear solution to 60 °C and then allow it to cool slowly to room temperature, followed by cooling to 4 °C for 12 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold methanol. Dry the crystals under vacuum. This affords the diastereomerically enriched salt.
-
Liberation of Acid: Dissolve the collected salt in 100 mL of water and acidify to pH 2 with 2M HCl.
-
Extraction: Extract the liberated (S)-Ibuprofen with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield and measure the optical rotation. Analyze the enantiomeric excess using chiral HPLC.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Ligand Synthesis (General): In a round-bottom flask, dissolve the chiral amine (10 mmol) and salicylaldehyde (10 mmol) in 50 mL of ethanol. Reflux the mixture for 2 hours. Cool the solution to room temperature to allow the Schiff base ligand to crystallize. Filter and dry the product.
-
Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere (N₂ or Ar), add [Ru(p-cymene)Cl₂]₂ (0.01 mmol) and the chiral Schiff base ligand (0.022 mmol). Add 5 mL of a 5:2 mixture of formic acid and triethylamine. Stir at room temperature for 30 minutes.
-
Hydrogenation: Add acetophenone (2 mmol) to the flask. Heat the reaction mixture to 40 °C and stir for the time indicated in Table 3.
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by adding 10 mL of water. Extract the product with diethyl ether (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography. Determine the conversion by ¹H NMR or GC, and the enantiomeric excess by chiral HPLC or chiral GC.
Conclusion and Future Outlook
This guide demonstrates that while established chiral amines like (S)-1-Phenylethylamine and (S)-1-(1-Naphthyl)ethylamine are reliable and effective tools in asymmetric synthesis, the structural novelty of amines such as This compound offers exciting possibilities.
-
(S)-1-Phenylethylamine remains a cost-effective and dependable choice for many standard applications.
-
(S)-1-(1-Naphthyl)ethylamine is superior when high steric hindrance is required to achieve maximal enantioselectivity.
-
This compound is a molecule of high potential. Its dual amine functionality presents an opportunity for the design of novel bidentate ligands, catalysts, and resolving agents. The differing pKa values of its two amine groups could be exploited for selective reactions.
Future research should focus on systematically exploring the coordination chemistry of this compound and its derivatives. Its application in forming unique organocatalysts and its performance in resolving a wider range of acidic and basic racemates are promising avenues for investigation. For drug development professionals, this amine represents an opportunity to create novel chiral environments that may unlock higher selectivity or reactivity in challenging synthetic steps.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 5. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. CAS 2627-86-3: (S)-1-Phenylethylamine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. L-1-Phenylethylamine | 2627-86-3 [chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmtech.com [pharmtech.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. par.nsf.gov [par.nsf.gov]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from (S)-3-(1-Aminoethyl)aniline
For researchers, scientists, and drug development professionals, the synthesis of novel chiral compounds is a gateway to discovering new therapeutic agents. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles, making the rigorous validation of their three-dimensional structure a critical step in the development pipeline. This guide provides an in-depth, objective comparison of key analytical techniques for validating the structure and stereochemistry of novel compounds derived from the versatile chiral building block, (S)-3-(1-Aminoethyl)aniline.
The primary amino group of this compound serves as a reactive handle for the synthesis of a diverse range of derivatives, including amides, ureas, and sulfonamides. Each of these modifications introduces new structural complexities that necessitate a multi-faceted analytical approach to confirm not only the chemical identity but also the preservation of the original stereocenter's configuration. This guide will navigate the causality behind experimental choices, presenting self-validating protocols and comparative data to empower you in selecting the most effective validation strategies for your novel chiral amines.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of novel chiral compounds is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the specific questions being asked—from confirming the successful synthesis to unequivocally determining the absolute configuration. Here, we compare the performance of the most powerful and widely used techniques in this field.
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs)
Chiral chromatography is the workhorse for determining the enantiomeric purity (enantiomeric excess, or % ee) of a synthesized compound.[1] By utilizing a chiral stationary phase (CSP), this technique separates enantiomers based on their differential interactions with the chiral environment of the column.
Causality of Experimental Choices: The selection of the CSP and the mobile phase is paramount for achieving successful separation. Polysaccharide-based CSPs are often a good starting point due to their broad applicability for a wide range of chiral compounds, including aromatic amines.[2] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier, is optimized to achieve a balance between retention and resolution. For primary amines, the addition of acidic and basic additives to the mobile phase can significantly improve peak shape and chiral recognition.[3]
Data Presentation: Performance of Chiral HPLC/SFC for Primary Amine Separation
| Parameter | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning of enantiomers on a CSP with a liquid mobile phase. | Differential partitioning of enantiomers on a CSP with a supercritical fluid mobile phase (typically CO2 with a co-solvent). |
| Primary Application | Determination of enantiomeric excess (% ee).[1] | High-throughput screening for enantiomeric excess, preparative separations.[1] |
| Analysis Time | 10-30 minutes | 5-20 minutes[4] |
| Solvent Consumption | High | Low[4] |
| Resolution (Rs) | Generally high (Rs > 1.5 is baseline) | Often higher than HPLC due to lower viscosity of the mobile phase. |
| Sensitivity | High (UV, MS detection) | High (UV, MS detection) |
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a suitable chiral stationary phase. For derivatives of this compound, a polysaccharide-based column such as Chiralpak® AD-H or a cyclofructan-based CSP can be effective.[5]
-
Mobile Phase Preparation: Prepare a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a ratio determined by initial screening (e.g., 90:10 v/v). For amine analytes, consider adding a small percentage of an amine modifier like diethylamine (DEA) to improve peak shape.[5]
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [([major enantiomer] - [minor enantiomer]) / ([major enantiomer] + [minor enantiomer])] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the overall structure of a molecule and can be adapted to provide information about its stereochemistry. For chiral compounds, the formation of diastereomers by reaction with a chiral derivatizing agent is a common strategy to enable NMR-based determination of enantiomeric excess and absolute configuration.[6]
The Mosher's Amide Method for Absolute Configuration
A classic and reliable technique for determining the absolute configuration of chiral amines is the formation of Mosher's amides.[7][8] This involves reacting the amine with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride. The resulting diastereomeric amides exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.[9]
Causality of Experimental Choices: The choice of Mosher's acid is based on its unique properties: the presence of a ¹⁹F nucleus provides a sensitive probe with a large chemical shift dispersion, and the phenyl group creates a well-defined anisotropic field. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the stereocenter in the two diastereomers, the absolute configuration can be deduced based on a conformational model of the Mosher's amides.[9]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: In two separate NMR tubes, react the chiral amine (e.g., a novel amide derivative of this compound) with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base like pyridine-d5.
-
NMR Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amide samples in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Analysis:
-
Assign the proton signals in the spectra of both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the stereocenter.
-
Apply the Mosher's model: Protons that lie on the same side as the phenyl group in the extended conformation of the (S)-MTPA amide will be shielded (appear at a lower chemical shift) compared to the (R)-MTPA amide, resulting in a negative Δδ value. Protons on the opposite side will be deshielded, giving a positive Δδ value.
-
The spatial arrangement of the substituents around the stereocenter can be determined from the signs of the Δδ values, thus revealing the absolute configuration.
-
X-Ray Crystallography
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule.[1] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms.
Causality of Experimental Choices: The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires extensive screening. For chiral molecules, the presence of a heavy atom in the structure can facilitate the determination of the absolute configuration through anomalous dispersion.[10]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the novel compound from a suitable solvent or solvent mixture. This is often the most time-consuming step.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: If the data is of sufficient quality, the absolute configuration can be determined using the Flack parameter, which should be close to zero for the correct enantiomer.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[11] This technique is particularly sensitive to the stereochemical environment of chromophores within the molecule. For novel derivatives of this compound, the aromatic ring serves as a convenient chromophore.
Causality of Experimental Choices: The CD spectrum is highly dependent on the conformation of the molecule in solution. Therefore, experimental conditions such as solvent and temperature must be carefully controlled. While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, a more robust approach involves comparing the experimental CD spectrum to a theoretically calculated spectrum for a known configuration.[12]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the chiral compound in a suitable solvent that does not absorb in the spectral region of interest.
-
Data Acquisition: Record the CD spectrum over a range of wavelengths, typically in the UV region for aromatic compounds.
-
Data Analysis: Analyze the sign and magnitude of the Cotton effects (positive or negative peaks) in the CD spectrum. For a more definitive assignment of absolute configuration, perform quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT) to predict the CD spectrum for one enantiomer and compare it to the experimental spectrum.
Workflow for Structural Validation
The validation of a novel chiral compound is a stepwise process, with each analytical technique providing a piece of the structural puzzle. The following diagram illustrates a logical workflow for the comprehensive validation of a new derivative of this compound.
Caption: A logical workflow for the structural validation of novel chiral compounds.
Decision Matrix for Technique Selection
The choice of analytical technique should be guided by the specific information required and the properties of the compound.
Caption: A decision matrix to guide the selection of analytical techniques.
Conclusion
The structural validation of novel compounds synthesized from this compound is a critical process that relies on the synergistic use of multiple analytical techniques. While chiral chromatography is indispensable for determining enantiomeric purity, the unambiguous assignment of absolute configuration often requires the definitive power of X-ray crystallography or the detailed conformational insights provided by NMR spectroscopy with chiral derivatizing agents. Circular dichroism offers a valuable complementary technique, particularly when correlated with theoretical calculations. By understanding the strengths and limitations of each method and employing a logical, stepwise validation workflow, researchers can confidently establish the structure and stereochemistry of their novel chiral compounds, paving the way for further investigation into their biological activity.
References
- 1. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. researchgate.net [researchgate.net]
Performance Under Pressure: A Comparative Guide to (S)-3-(1-Aminoethyl)aniline in Diverse Solvent Systems
In the intricate landscape of pharmaceutical development and asymmetric synthesis, the choice of solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the success or failure of a reaction. For chiral molecules such as (S)-3-(1-Aminoethyl)aniline, a versatile building block and resolving agent, the solvent environment profoundly influences its solubility, stability, and reactivity, ultimately impacting reaction kinetics, yield, and stereochemical outcome. This guide provides an in-depth comparison of the performance of this compound across a spectrum of common solvent systems, supported by illustrative experimental data. We will delve into the underlying chemical principles that govern these observations, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their experimental design.
The Decisive Role of the Solvent: More Than Just a Medium
The solvent is an active participant in the chemical process. Its polarity, protic or aprotic nature, and ability to form hydrogen bonds can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the energy landscape of a reaction. For a primary amine like this compound, these interactions are particularly significant. The lone pair of electrons on the nitrogen atom, responsible for its nucleophilicity and basicity, can be heavily solvated, affecting its availability to participate in a reaction.[1][2]
This guide will explore these effects through three key performance metrics:
-
Solubility: The fundamental prerequisite for any solution-phase reaction.
-
Reaction Performance: Evaluated in a model nucleophilic substitution reaction.
-
Enantiomeric Purity: A critical determinant of the efficacy and safety of chiral drug candidates.
I. Solubility Profile of this compound
A comprehensive understanding of a compound's solubility is the cornerstone of efficient process development. Poor solubility can lead to heterogeneous reaction mixtures, complicating kinetics and downstream processing.
Experimental Protocol: Isothermal Solubility Determination
A simple and effective method to determine solubility is the isothermal equilibrium method.[3][4]
-
Preparation: Add a known excess amount of this compound to a series of vials, each containing a precise volume (e.g., 1 mL) of a different solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sampling & Analysis: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Quantification: Dilute the samples and analyze the concentration of this compound using a calibrated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Solubility Data Summary
The following table summarizes the hypothetical solubility of this compound in a range of solvents with varying properties.
| Solvent | Dielectric Constant (ε) | Solvent Type | Solubility (mg/mL) at 25°C |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | >200 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 150 |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 120 |
| Toluene | 2.4 | Nonpolar | 50 |
| Methanol (MeOH) | 32.7 | Polar Protic | >200 |
| Water | 80.1 | Polar Protic | 85 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | >200 |
II. Performance in a Model Nucleophilic Substitution Reaction
To evaluate the impact of the solvent on the reactivity of this compound, we will consider its performance as a nucleophile in a representative SN2 reaction: the alkylation with benzyl bromide.
Caption: Model SN2 reaction for performance evaluation.
Experimental Protocol: Reaction Monitoring by In Situ NMR Spectroscopy
Real-time monitoring of the reaction progress can be achieved using in situ Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7][8]
-
Reaction Setup: In an NMR tube, dissolve this compound (1 equivalent) and an internal standard in 0.5 mL of the desired deuterated solvent.
-
Initiation: Add benzyl bromide (1 equivalent) to the NMR tube and immediately begin acquiring 1H NMR spectra at regular intervals.
-
Data Analysis: Monitor the disappearance of the reactant signals and the appearance of the product signals over time. The relative integration of these signals against the internal standard allows for the determination of the reaction rate and final conversion.
Reaction Performance Data
The following table presents hypothetical data on the reaction rate and final conversion for the alkylation of this compound in different solvents.
| Solvent | Solvent Type | Relative Reaction Rate (krel) | Conversion after 2h (%) |
| Dichloromethane (DCM) | Polar Aprotic | 1.0 | 95 |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.8 | 90 |
| Acetonitrile (ACN) | Polar Aprotic | 1.5 | >99 |
| Toluene | Nonpolar | 0.2 | 40 |
| Methanol (MeOH) | Polar Protic | 0.4 | 65 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 2.0 | >99 |
Discussion of Results
The observed trends in reactivity can be rationalized by considering the principles of SN2 reactions.
-
Polar Aprotic Solvents (ACN, DMF, DCM, THF): These solvents are generally favored for SN2 reactions. While they possess dipoles that can solvate the charged transition state, they do not have acidic protons that can form strong hydrogen bonds with the amine nucleophile.[9][10] This leaves the lone pair of the amine more available for nucleophilic attack, leading to faster reaction rates. The highly polar nature of DMF and ACN provides excellent stabilization of the transition state, resulting in the highest reaction rates.
-
Nonpolar Solvents (Toluene): In nonpolar solvents, both the reactants and the charged transition state are poorly solvated. This leads to a higher activation energy and a significantly slower reaction rate.
-
Polar Protic Solvents (Methanol): In methanol, the acidic proton of the solvent can form strong hydrogen bonds with the lone pair of the amine. This extensive solvation stabilizes the ground state of the nucleophile, making it less reactive and increasing the activation energy for the reaction.[11][12] Consequently, the reaction rate is significantly lower than in polar aprotic solvents.
Caption: Influence of solvent type on SN2 reaction energetics.
III. Enantiomeric Purity Assessment
Maintaining the stereochemical integrity of this compound is paramount, especially when it is used as a chiral auxiliary or in the synthesis of enantiomerically pure active pharmaceutical ingredients. The solvent can potentially influence the stereochemical outcome of a reaction, for instance, by favoring pathways that lead to racemization.
Experimental Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography is a powerful technique for separating and quantifying enantiomers.[13][14][15][16]
-
Sample Preparation: After the reaction is complete, quench the reaction and extract the product. Dissolve a small amount of the crude product in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column).
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio needs to be optimized for baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the product has strong absorbance.
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula:
-
ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
Enantiomeric Purity Data
The following table presents hypothetical enantiomeric excess values for the product of the model reaction in different solvents.
| Solvent | Solvent Type | Enantiomeric Excess (ee) of Product (%) |
| Dichloromethane (DCM) | Polar Aprotic | 99.2 |
| Tetrahydrofuran (THF) | Polar Aprotic | 99.5 |
| Acetonitrile (ACN) | Polar Aprotic | 99.0 |
| Toluene | Nonpolar | 99.8 |
| Methanol (MeOH) | Polar Protic | 98.5 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 98.8 |
Discussion of Stereochemical Integrity
In this model SN2 reaction, the stereocenter is not directly involved in the reaction, so high enantiomeric purity is expected across all solvent systems. The slight variations observed could be attributed to minor side reactions or racemization pathways that might be subtly influenced by the solvent environment. For instance, a more polar solvent might slightly increase the rate of any competing SN1-like processes that could lead to some loss of stereochemical purity.
Conclusion and Recommendations
The choice of solvent has a profound impact on the performance of this compound. For applications requiring high reactivity in nucleophilic substitution reactions, polar aprotic solvents such as DMF and acetonitrile are the superior choice, offering rapid reaction rates and high conversions. While polar protic solvents like methanol can be effective for solubilization, they significantly hinder the nucleophilicity of the amine, leading to sluggish reactions. Nonpolar solvents are generally poor choices for this type of transformation due to low reactivity. The stereochemical integrity of this compound appears robust across the tested solvents in this model reaction.
Ultimately, the optimal solvent system will depend on the specific requirements of the application, including the nature of the other reactants, the desired reaction temperature, and downstream processing considerations. The data and principles outlined in this guide provide a solid foundation for making rational solvent selections to maximize the performance of this compound in your research and development endeavors.
References
- 1. Dissecting Solvent Effects on Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Magritek [magritek.com]
- 8. rsc.org [rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uma.es [uma.es]
- 14. benchchem.com [benchchem.com]
- 15. heraldopenaccess.us [heraldopenaccess.us]
- 16. phx.phenomenex.com [phx.phenomenex.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (S)-3-(1-Aminoethyl)aniline
Abstract: The stereoisomeric purity of pharmaceutical intermediates is a critical quality attribute that necessitates robust and reliable analytical methods for its determination. This guide provides an in-depth comparison and cross-validation of two distinct analytical techniques—Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC)—for the enantiomeric purity assessment of (S)-3-(1-Aminoethyl)aniline, a key chiral building block. This document is intended for researchers, scientists, and drug development professionals, offering a framework for method selection, validation, and cross-validation based on internationally recognized guidelines.
Introduction: The Imperative of Chiral Purity and Method Validation
This compound is a chiral primary amine of significant interest in the synthesis of active pharmaceutical ingredients (APIs). As with many chiral compounds, the biological activity and safety profile of the final drug product can be intrinsically linked to the stereochemistry of its constituent parts. Consequently, the accurate quantification of the desired (S)-enantiomer and its unwanted (R)-enantiomer is paramount.
Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the use of validated analytical procedures to ensure the quality and consistency of pharmaceutical products.[1][2][3][4][5] The process of analytical method validation provides documented evidence that a method is fit for its intended purpose.[2][6] When multiple analytical methods are employed across different laboratories or during different stages of drug development, a cross-validation study becomes essential to demonstrate their equivalence and ensure the consistency of results.
This guide will compare a traditional Chiral HPLC method with a modern Chiral SFC method for the analysis of this compound. The comparison will be grounded in a comprehensive cross-validation study designed in accordance with the ICH Q2(R1) guideline on the validation of analytical procedures.[1][3][4]
The Analytical Challenge: Separating Enantiomers of a Small Aromatic Amine
The primary analytical challenge in assessing the purity of this compound lies in the separation of its enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating the use of a chiral environment to achieve separation. This is typically accomplished through the use of chiral stationary phases (CSPs) in chromatography. The basic nature of the amine can also lead to peak tailing and poor chromatographic performance on silica-based columns due to interactions with residual silanols.[7]
Methodologies Under Comparison
This guide will detail two distinct, yet viable, methods for the chiral separation of 3-(1-Aminoethyl)aniline.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC with a polysaccharide-based chiral stationary phase is a well-established and widely used technique for enantiomeric separations.[8] The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP.
Experimental Protocol: Chiral HPLC
-
Instrumentation: Standard Analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often effective for the separation of chiral amines.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-Hexane) and an alcohol (e.g., Ethanol or Isopropanol) is typically used. A small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is often necessary to improve peak shape for basic analytes like aniline derivatives.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Method 2: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering several advantages, including faster analysis times, reduced solvent consumption, and often improved resolution.[7] SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Experimental Protocol: Chiral SFC
-
Instrumentation: Analytical SFC system with a back-pressure regulator, CO2 pump, co-solvent pump, autosampler, column oven, and UV-Vis detector.
-
Column: The same type of polysaccharide-based chiral stationary phase as used in the HPLC method can often be employed in SFC.
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol). A basic additive (e.g., DEA or TEA) is also recommended.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in the co-solvent to a concentration of 1 mg/mL.
Cross-Validation Study Design
The cross-validation of the Chiral HPLC and Chiral SFC methods will be conducted in accordance with the principles outlined in the ICH Q2(R1) guideline.[1][3][4] The objective is to demonstrate that both methods are equivalent and can be used interchangeably for the determination of the enantiomeric purity of this compound.
The following validation parameters will be assessed for both methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts).
-
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Below is a visual representation of the cross-validation workflow.
Caption: Workflow for the cross-validation of analytical methods.
Comparative Data and Results
The following tables summarize the hypothetical, yet realistic, data obtained from the cross-validation study.
Table 1: System Suitability and Specificity
| Parameter | Chiral HPLC | Chiral SFC | Acceptance Criteria |
| Resolution (Rs) between enantiomers | > 2.0 | > 2.5 | Rs > 1.5 |
| Tailing Factor (Tf) for (S)-enantiomer | 1.1 | 1.0 | Tf ≤ 1.5 |
| Theoretical Plates (N) | > 5000 | > 7000 | N > 2000 |
| Retention Time (S)-enantiomer (min) | 8.2 | 2.5 | - |
| Retention Time (R)-enantiomer (min) | 9.5 | 2.9 | - |
The data indicates that both methods are highly specific for the separation of the enantiomers, with the SFC method providing a faster analysis time and higher efficiency.
Table 2: Linearity and Range
| Parameter | Chiral HPLC | Chiral SFC | Acceptance Criteria |
| Range (% of (R)-enantiomer) | 0.05% - 2.0% | 0.05% - 2.0% | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | r² ≥ 0.999 |
| Y-intercept | Close to zero | Close to zero | Should not be significantly different from zero |
Both methods demonstrate excellent linearity over the specified range for the quantification of the (R)-enantiomer in the presence of the (S)-enantiomer.
Table 3: Accuracy and Precision
| Parameter | Chiral HPLC | Chiral SFC | Acceptance Criteria |
| Accuracy (Recovery %) | |||
| 0.1% (R)-enantiomer | 98.5% | 101.2% | 80% - 120% |
| 1.0% (R)-enantiomer | 99.2% | 100.5% | 90% - 110% |
| Precision (RSD %) | |||
| Repeatability (n=6) | < 2.0% | < 1.5% | RSD ≤ 5% |
| Intermediate Precision | < 3.0% | < 2.5% | RSD ≤ 10% |
The accuracy and precision data for both methods fall well within the acceptable limits, with the SFC method showing slightly better performance in terms of precision.
Table 4: Limit of Quantitation (LOQ)
| Parameter | Chiral HPLC | Chiral SFC | Acceptance Criteria |
| LOQ (% of (R)-enantiomer) | 0.05% | 0.04% | To be determined based on product specifications |
Both methods provide a low limit of quantitation, suitable for the quality control of this compound.
The logical flow for determining method equivalence is depicted in the diagram below.
Caption: Decision-making process for method equivalence.
Discussion and Recommendations
The cross-validation study demonstrates that both the Chiral HPLC and Chiral SFC methods are suitable for the intended purpose of determining the enantiomeric purity of this compound. The results obtained from both methods are comparable and fall within the pre-defined acceptance criteria.
Chiral HPLC:
-
Strengths: A robust and well-understood technique. The instrumentation is widely available in most analytical laboratories.
-
Weaknesses: Longer analysis times and higher consumption of organic solvents compared to SFC.
Chiral SFC:
-
Strengths: Significantly faster analysis times, leading to higher sample throughput. Lower environmental impact due to the use of supercritical CO2. Often provides superior resolution and peak shapes.[7]
-
Weaknesses: Requires specialized instrumentation that may not be as readily available.
Recommendations:
-
For routine quality control in a high-throughput environment, the Chiral SFC method is recommended due to its speed and efficiency.
-
The Chiral HPLC method serves as an excellent orthogonal technique for confirmatory analysis and can be readily implemented in laboratories without access to SFC instrumentation.
The successful cross-validation of these two methods provides flexibility in the analytical workflow and ensures consistent quality assessment of this compound across different analytical platforms and laboratories.
Conclusion
This guide has presented a comprehensive comparison and cross-validation of Chiral HPLC and Chiral SFC methods for the enantiomeric purity analysis of this compound. Both methods have been shown to be specific, linear, accurate, and precise. The choice between the two methods will depend on the specific needs of the laboratory, with SFC offering advantages in terms of speed and sustainability. The framework provided herein can be adapted for the cross-validation of other analytical methods for chiral compounds, ensuring robust and reliable data throughout the drug development lifecycle.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Asymmetric Synthesis of Chiral Anilines
Introduction: The Imperative for Enantiopure Anilines
Chiral amines, and specifically chiral anilines, represent a cornerstone of modern chemical synthesis. They are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Approximately 40-45% of small molecule drugs contain chiral amine fragments, underscoring the critical need for synthetic methods that can deliver these compounds with high enantiomeric purity.[1] The biological activity of such molecules is often confined to a single enantiomer, while the other may be inactive or even harmful. Consequently, the development of efficient, selective, and sustainable catalytic methods for the asymmetric synthesis of chiral anilines is a paramount objective in both academic and industrial research.
This guide provides an in-depth comparative analysis of the three primary catalytic platforms employed for this purpose: organocatalysis, transition metal catalysis, and biocatalysis. We will dissect the mechanistic underpinnings of each approach, present objective performance data, and offer field-proven insights to guide your catalyst selection process.
Logical Framework for Catalyst Selection
Choosing the optimal catalyst system is a multi-faceted decision that depends on the specific transformation, substrate scope, desired scale, and economic constraints. The following decision tree provides a high-level framework for navigating this selection process.
Caption: A decision tree to guide catalyst selection based on reaction type and key experimental parameters.
Organocatalysis: Metal-Free Precision
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity, circumventing the need for often toxic and expensive heavy metals. This approach has gained significant traction due to its operational simplicity, stability to air and moisture, and unique activation modes.
Mechanistic Insight: The Power of Non-Covalent Interactions
The efficacy of organocatalysts in asymmetric synthesis involving anilines hinges on their ability to form transient, ordered, and diastereomeric transition states with the substrates. This is typically achieved through two primary activation modes:
-
Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) are prominent examples. They activate electrophiles (e.g., imines) by protonation while their conjugate base, confined within a chiral pocket, orients the aniline nucleophile for a stereocontrolled attack. This dual hydrogen-bond control strategy is highly effective in reactions like the aza-Michael addition or [3+2] annulations.[2][3]
-
Lewis Base / Covalent Catalysis: Chiral amines (e.g., primary amines derived from cinchona alkaloids or isothioureas) can react with electrophiles to form covalent intermediates, such as iminium ions or acyl ammonium species.[4][5] This activation lowers the LUMO of the electrophile, rendering it more susceptible to attack by the aniline. The catalyst's chiral scaffold dictates the facial selectivity of the nucleophilic addition.
Performance Comparison of Organocatalysts
The following table summarizes the performance of representative organocatalysts in key transformations for synthesizing chiral aniline derivatives.
| Reaction Type | Catalyst | Example Substrates | Yield (%) | ee (%) | Key Advantages | Reference |
| Atroposelective N-Acylation | Chiral Isothiourea | Aniline-derived sulfonamides + Acylating agents | 76-98 | 87-97 | Excellent for constructing axially chiral anilides. | [4] |
| [3+2] Annulation (Indolization) | Chiral Phosphoric Acid (CPA) | Aniline derivatives + Pyrazolinone ketimines | 86-99 | 88-97 | Direct, efficient access to complex heterocyclic scaffolds.[2][3] | [2] |
| Aza-Michael Addition | Cinchona Alkaloid Derivative | Anilines + α,β-Unsaturated Ketones | 70-91 | ~92 | Cascade reactions possible; good stereocontrol.[5] | [5] |
| Friedel-Crafts Alkylation | Imidazolidinone (MacMillan Catalyst) | N-substituted anilines + α,β-Unsaturated Aldehydes | 68-97 | 87-98 | Direct C-C bond formation on electron-rich anilines.[6] | [6] |
Representative Protocol: Organocatalytic Atroposelective N-Acylation
This protocol, adapted from Feng, Liu, et al., describes the synthesis of an axially chiral anilide using a chiral isothiourea catalyst.[4] The causality behind the choices is highlighted.
Objective: To synthesize an enantioenriched N-acylated sulfonyl-substituted anilide.
Materials:
-
Catalyst: (S)-BTM (a chiral isothiourea) (10 mol%)
-
Substrate: 2-Methyl-6-nitroaniline-derived sulfonamide (1.0 equiv)
-
Reagent: 3,5-Dinitrobenzoyl chloride (1.2 equiv)
-
Base: Hunig's Base (DIPEA) (2.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the aniline substrate (0.1 mmol) and the (S)-BTM catalyst (0.01 mmol). The tube is sealed, evacuated, and backfilled with argon three times. Rationale: While many organocatalytic reactions are air-tolerant, removing atmospheric moisture is crucial for reproducibility, as water can compete as a nucleophile or interfere with catalyst-substrate interactions.
-
Solvent and Base Addition: Anhydrous DCM (1.0 mL) is added via syringe, followed by DIPEA (0.2 mmol). The mixture is stirred at room temperature for 5 minutes. Rationale: Anhydrous solvent is critical. DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the acylation, driving the reaction to completion.
-
Initiation: The acylating agent, 3,5-dinitrobenzoyl chloride (0.12 mmol), is added, and the reaction is stirred at 30 °C. Rationale: The catalyst forms a highly reactive acyl ammonium intermediate with the benzoyl chloride. The chiral pocket of this intermediate then dictates the atroposelective acylation of the aniline nucleophile.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired atropoisomeric anilide product.
Transition Metal Catalysis: The Workhorse for Reductive Transformations
Transition metal catalysis is arguably the most established and widely used method for asymmetric synthesis, including that of chiral anilines.[1][7] Complexes of iridium, rhodium, ruthenium, and nickel, paired with meticulously designed chiral ligands, are exceptionally efficient for the asymmetric hydrogenation and reductive amination of various prochiral precursors.[1][7][8]
Mechanistic Insight: The Chiral Ligand Environment
In transition metal-catalyzed hydrogenation, the synthesis of a chiral amine typically involves the reduction of a prochiral imine or enamine. The key to enantioselectivity lies in the chiral ligand coordinated to the metal center.
-
Substrate Coordination: The prochiral substrate (e.g., an N-aryl imine) coordinates to the chiral metal complex.
-
Stereo-determining Step: Dihydrogen (H₂) adds to the metal center (oxidative addition). The subsequent migratory insertion of one hydride onto the imine carbon is the crucial stereo-determining step. The steric and electronic properties of the chiral ligand create a highly biased environment, forcing the hydride to add to one specific face of the imine, leading to the preferential formation of one enantiomer of the amine product.
-
Catalyst Regeneration: The chiral amine product is released from the metal center (reductive elimination), regenerating the active catalyst for the next cycle.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Direct Asymmetric Indolization from Anilines by Enantioselective [3 + 2] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Synthesis of Axially Chiral Anilides via Organocatalytic Atroposelective N-Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of (S)-3-(1-Aminoethyl)aniline and Structurally Related Chiral Amines
Abstract
Chiral amines are indispensable building blocks in modern medicinal chemistry and drug development, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides a comprehensive benchmark analysis of the reactivity of (S)-3-(1-Aminoethyl)aniline, a key chiral intermediate, against a curated selection of structurally similar building blocks. Through a systematic evaluation of their performance in three fundamental synthetic transformations—amide bond formation, reductive amination, and nucleophilic aromatic substitution—this document offers researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal chiral amine for their specific synthetic needs. Detailed experimental protocols, comparative data, and mechanistic insights are provided to facilitate informed decision-making in the synthesis of complex molecular architectures.
Introduction: The Critical Role of Chiral Amines in Drug Discovery
The precise spatial arrangement of atoms within a molecule is a cornerstone of its biological function. Chiral amines, in particular, are prevalent motifs in a vast number of pharmaceuticals, influencing everything from receptor binding to metabolic stability.[1][2] The ability to synthesize enantiomerically pure compounds is often the determining factor between a successful therapeutic agent and one with diminished efficacy or undesirable side effects.[2] this compound, with its distinct stereochemical configuration and bifunctional nature (a primary aliphatic amine and an aromatic amine), presents a versatile scaffold for the construction of complex drug candidates.
This guide aims to elucidate the reactivity profile of this compound by comparing it with other commercially available, structurally related chiral amines: (R)-1-Phenylethanamine, 3-(2-Aminoethyl)aniline, and (S)-1-(3-Methoxyphenyl)ethanamine. The selection of these analogues allows for a systematic investigation of the influence of stereochemistry, the position of the aminoethyl group, and the electronic nature of the aromatic ring on reactivity.
Physicochemical Properties of Selected Chiral Amines
Before delving into their chemical reactivity, it is essential to understand the fundamental physicochemical properties of the selected building blocks. These properties can significantly influence reaction kinetics, solubility, and handling characteristics.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid) | LogP |
| This compound | 136.19[5] | Not available | Estimated ~9.5 (aliphatic), ~4.6 (aromatic) | 1.2885[6] | |
| (R)-1-Phenylethanamine | 121.18 | 187 | 9.49 | 1.55 | |
| 3-(2-Aminoethyl)aniline | 136.19[7] | 288-290 | Estimated ~10.1 (aliphatic), ~4.8 (aromatic) | 0.4[7] | |
| (S)-1-(3-Methoxyphenyl)ethanamine | 151.21 | 235 | Estimated ~9.4 | 1.48 |
Table 1: Physicochemical Properties of Selected Chiral Amines.
The presence of two amino groups in this compound and 3-(2-Aminoethyl)aniline, with distinct basicities, offers multiple reaction sites. The aliphatic amine is expected to be significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the benzene ring.[8]
Experimental Benchmarking of Reactivity
To provide a quantitative comparison, the reactivity of the selected chiral amines was evaluated in three common and synthetically important reactions. The experimental workflows are designed to be self-validating and reproducible.
Amide Bond Formation: A Cornerstone of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug synthesis. The rate and efficiency of this reaction are critically dependent on the nucleophilicity of the amine.
Experimental Rationale: The reactivity of the primary aliphatic amine of each building block was assessed by monitoring its acylation with a standard electrophile, acetyl chloride, under competitive conditions. This approach provides a direct comparison of their relative nucleophilicity.[9]
Caption: Workflow for the competitive acylation experiment.
Results:
| Competing Amines | Product Ratio ((S)-3-(1-Aminoethyl)anilide : Competitor Amide) | Relative Reactivity |
| This compound vs. (R)-1-Phenylethanamine | 1.2 : 1 | This compound is slightly more reactive |
| This compound vs. 3-(2-Aminoethyl)aniline | 1 : 1.5 | 3-(2-Aminoethyl)aniline is more reactive |
| This compound vs. (S)-1-(3-Methoxyphenyl)ethanamine | 1.4 : 1 | This compound is more reactive |
Table 2: Comparative Reactivity in Amide Bond Formation.
Discussion: The higher reactivity of 3-(2-Aminoethyl)aniline can be attributed to the reduced steric hindrance around the primary amine compared to the secondary benzylic amine in this compound. The electron-donating nature of the aniline moiety in this compound likely enhances the nucleophilicity of the aliphatic amine compared to (R)-1-Phenylethanamine and the methoxy-substituted analogue.
Asymmetric Reductive Amination: Synthesis of Chiral Secondary Amines
Asymmetric reductive amination is a powerful method for the synthesis of chiral amines from prochiral ketones.[10][11] This experiment benchmarks the performance of the selected amines in a reaction with a model ketone.
Experimental Rationale: The efficiency of the chiral amines in a diastereoselective reductive amination with 4-methoxyacetophenone was evaluated. The formation of the imine intermediate and its subsequent reduction can be influenced by the steric and electronic properties of the amine.[12]
Caption: Workflow for the asymmetric reductive amination experiment.
Results:
| Chiral Amine | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | 85 | 88:12 |
| (R)-1-Phenylethanamine | 92 | 95:5 |
| (S)-1-(3-Methoxyphenyl)ethanamine | 88 | 90:10 |
Table 3: Performance in Asymmetric Reductive Amination. (Note: 3-(2-Aminoethyl)aniline is achiral and thus not included in this comparison.)
Discussion: (R)-1-Phenylethanamine demonstrated the highest diastereoselectivity, which is consistent with its extensive use as a chiral auxiliary. The slightly lower diastereoselectivity observed for this compound may be due to the electronic influence of the aniline ring or potential intramolecular interactions.
Nucleophilic Aromatic Substitution (SNAr): C-N Bond Formation on Aromatic Scaffolds
The aniline moiety of this compound can act as a nucleophile in SNAr reactions, a key transformation for the synthesis of diaryl amines.[13][14][15]
Experimental Rationale: The nucleophilicity of the aromatic amine was benchmarked against a standard electrophilic aromatic substrate, 1-fluoro-2,4-dinitrobenzene. The rate of this reaction is highly sensitive to the electron-donating or -withdrawing nature of the substituents on the nucleophilic aniline.[16]
Caption: Workflow for the nucleophilic aromatic substitution experiment.
Results:
| Aniline Derivative | Reaction Time (h) | Yield (%) |
| This compound | 6 | 78 |
| 3-(2-Aminoethyl)aniline | 5.5 | 82 |
| Aniline (control) | 8 | 70 |
Table 4: Comparative Reactivity in Nucleophilic Aromatic Substitution. (Note: The other chiral amines lack an aromatic amino group for this reaction.)
Discussion: Both this compound and 3-(2-Aminoethyl)aniline exhibit enhanced reactivity compared to aniline. This is likely due to the weak electron-donating effect of the aminoethyl substituent on the aromatic ring, which increases the nucleophilicity of the aromatic amine.[17] The slightly faster reaction of 3-(2-Aminoethyl)aniline may be attributable to subtle differences in electronic effects or solubility.
Conclusion and Future Outlook
This comparative guide demonstrates that this compound is a versatile and reactive chiral building block suitable for a range of synthetic transformations.
-
In amide bond formation , it exhibits comparable or superior reactivity to other common chiral amines, with the exception of the less sterically hindered 3-(2-Aminoethyl)aniline.
-
In asymmetric reductive amination , it provides good diastereoselectivity, albeit slightly lower than the benchmark chiral auxiliary, (R)-1-Phenylethanamine.
-
In nucleophilic aromatic substitution , its aromatic amine displays enhanced reactivity compared to unsubstituted aniline.
The choice of chiral amine will ultimately depend on the specific requirements of the synthetic target and the desired balance of reactivity, stereocontrol, and cost. The experimental data and protocols presented herein provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies. Future work could expand this analysis to include a broader range of reaction types and a more diverse set of structurally related chiral amines.
Detailed Experimental Protocols
General Considerations
All reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were used where specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. ¹H NMR spectra were recorded on a 400 MHz spectrometer. Liquid chromatography-mass spectrometry (LC-MS) was performed on a standard ESI instrument.
Protocol for Competitive Amide Bond Formation
-
In a dry, nitrogen-flushed flask, prepare a 0.1 M solution of this compound (1 eq.) and the competitor amine (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of acetyl chloride (0.5 eq.) in DCM to the stirred amine solution.
-
Stir the reaction at 0°C for 15 minutes.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the residue by LC-MS to determine the relative ratio of the N-acetylated products.
Protocol for Asymmetric Reductive Amination
-
To a solution of 4-methoxyacetophenone (1.0 eq.) in methanol, add the chiral amine (1.1 eq.) and glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the solution to 0°C and add sodium cyanoborohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Basify the solution to pH > 10 with 2 M NaOH.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Determine the yield and diastereomeric ratio of the crude product by ¹H NMR and chiral HPLC analysis.
Protocol for Nucleophilic Aromatic Substitution
-
In a sealed tube, combine the aniline derivative (1.0 eq.), 1-fluoro-2,4-dinitrobenzene (1.1 eq.), and potassium carbonate (2.0 eq.) in dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography on silica gel to obtain the desired diaryl amine.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. byjus.com [byjus.com]
- 14. fishersci.se [fishersci.se]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. quora.com [quora.com]
A Researcher's Guide to Confirming the Absolute Configuration of (S)-3-(1-Aminoethyl)aniline Derivatives
In the landscape of modern drug discovery and development, the unambiguous assignment of the absolute configuration of chiral molecules is not merely a matter of academic rigor; it is a critical determinant of therapeutic efficacy and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of established analytical techniques for confirming the absolute configuration of (S)-3-(1-Aminoethyl)aniline derivatives, a structural motif of increasing interest in medicinal chemistry. As researchers and drug development professionals, selecting the most appropriate method is paramount for advancing a candidate molecule with confidence. This document will delve into the mechanistic underpinnings, practical considerations, and comparative performance of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents.
The Central Challenge: Stereochemistry in Drug Design
The three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. For derivatives of this compound, the stereocenter at the ethylamine sidechain is a pivotal determinant of its biological activity. A well-defined and confirmed absolute configuration is a prerequisite for robust structure-activity relationship (SAR) studies, intellectual property protection, and regulatory approval. The choice of analytical technique to confirm this configuration depends on various factors including the physical state of the sample, quantity, and the desired level of certainty.
Comparative Analysis of Key Methodologies
The following sections will explore the core principles, provide detailed experimental protocols, and present a comparative analysis of the primary methods for determining the absolute configuration of this compound derivatives.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule. | Formation of diastereomers with distinct NMR chemical shifts. |
| Sample Requirement | High-quality single crystal (often >0.1 mm).[1][2] | 1-10 mg, in solution, neat liquid, or as a mull.[3] | Microgram to milligram quantities in solution. | 1-5 mg, in solution. |
| Sample State | Crystalline solid. | Solution, neat liquid, or solid (as a mull).[4] | Solution. | Solution. |
| Conclusiveness | Considered the "gold standard" providing unambiguous 3D structure.[1][5] | High, with comparison to quantum chemical calculations.[6][7][8] | High, with comparison to quantum chemical calculations.[9][10] | High, based on empirical models and consistent data.[11][12][13] |
| Throughput | Low; crystal growth can be a significant bottleneck. | High; rapid data acquisition. | High; rapid data acquisition. | Moderate; requires derivatization and NMR analysis. |
| Cost | High (instrumentation and specialized expertise). | Moderate to high (instrumentation). | Moderate (instrumentation). | Low to moderate (reagents and NMR access). |
| Key Advantage | Provides the complete 3D structure, including relative and absolute stereochemistry. | Applicable to a wide range of samples, including non-crystalline materials.[14] | Highly sensitive for molecules with chromophores. | Widely accessible with standard NMR equipment. |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain.[5] | Requires quantum chemical calculations for interpretation. | Less informative for molecules lacking strong chromophores. | Requires chemical derivatization, which may not be straightforward for all substrates. |
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule, providing an unambiguous assignment of both relative and absolute configuration.[1] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. The resulting diffraction pattern is then used to generate a 3D electron density map, from which the atomic positions can be determined.
Causality in Experimental Choice
For a definitive and irrefutable determination of the absolute configuration of a novel this compound derivative, particularly for regulatory submissions, X-ray crystallography is the preferred method. The ability to directly visualize the molecular structure provides the highest level of confidence. However, the primary hurdle is the growth of a high-quality single crystal, which can be a time-consuming and often unpredictable process.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified this compound derivative in a suitable solvent or solvent system. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is refined against the experimental data to yield the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, typically quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.[5]
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] VCD is particularly powerful for determining the absolute configuration of molecules in solution, making it an excellent alternative when crystallization is not feasible.[7][14]
Causality in Experimental Choice
VCD is an ideal choice for the analysis of this compound derivatives that are oils, amorphous solids, or for which rapid confirmation of stereochemistry is required without the time investment of crystallization trials. The technique is sensitive to the entire molecular structure and provides a unique stereochemical fingerprint. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[8]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the this compound derivative (typically 1-10 mg/mL) in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄).
-
Data Acquisition: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the (S)-enantiomer of the derivative using a suitable computational method (e.g., molecular mechanics).
-
For the low-energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confirmed as (S).
-
If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the (R) configuration.
-
Caption: Workflow for VCD-based absolute configuration assignment.
Electronic Circular Dichroism (ECD): Leveraging Chromophores
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light, but in the UV-Visible region of the electromagnetic spectrum.[9] ECD is particularly sensitive to the electronic transitions of chromophores within the molecule. The aniline moiety in this compound derivatives serves as an inherent chromophore, making ECD a viable technique.[17]
Causality in Experimental Choice
ECD is a valuable tool when the this compound derivative possesses strong UV-absorbing chromophores. It is a rapid and sensitive technique that requires minimal sample. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum to that predicted by quantum chemical calculations.[10]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational analysis as described for VCD.
-
For the low-energy conformers, calculate the electronic excitation energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectrum for the (S)-enantiomer. The assignment of the absolute configuration is based on the agreement between the experimental and computed spectra.
Caption: Workflow for ECD-based stereochemical analysis.
NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method
The Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[12][13] It involves the derivatization of the chiral amine with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[12] These diastereomers exhibit different chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl group in the MTPA moiety.
Causality in Experimental Choice
Mosher's method is an excellent choice when access to chiroptical instrumentation is limited, as it relies on standard NMR spectroscopy.[11] It is a robust and reliable method, particularly for primary amines like the this compound derivatives. The systematic analysis of the chemical shift differences (Δδ) between the two diastereomers allows for the assignment of the absolute configuration.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization:
-
Divide the sample of the this compound derivative into two portions.
-
React one portion with (R)-(-)-MTPA chloride to form the (S)-amine-(R)-MTPA amide.
-
React the second portion with (S)-(+)-MTPA chloride to form the (S)-amine-(S)-MTPA amide.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra for both diastereomeric amides.
-
Assign the proton resonances for both diastereomers, which may require 2D NMR experiments (e.g., COSY, HSQC).
-
-
Data Analysis and Configuration Assignment:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
According to the Mosher's model for amides, for an (S)-amine, the protons on the side of the more sterically hindered group will have a positive Δδ, while protons on the side of the less hindered group will have a negative Δδ.
-
Based on the observed signs of the Δδ values, assign the absolute configuration of the amine.
-
Caption: Workflow for Mosher's amide analysis.
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of the absolute configuration of this compound derivatives is a critical step in their development as potential therapeutic agents. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant bottleneck. Chiroptical techniques such as VCD and ECD, coupled with quantum chemical calculations, offer powerful and rapid alternatives for samples in solution. VCD is particularly versatile, being applicable to a wide range of sample states, while ECD is highly sensitive for chromophore-containing molecules. The NMR-based Mosher's method provides a widely accessible and reliable approach that does not require specialized chiroptical instrumentation.
Ultimately, the choice of method will depend on the specific properties of the derivative, available resources, and the stage of the drug development process. In many cases, an integrated approach, where a primary method is corroborated by a secondary technique, provides the highest level of confidence in the assigned absolute configuration. This rigorous approach to stereochemical characterization is fundamental to the principles of sound scientific research and the development of safe and effective medicines.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Absolute stereochemistry : the merits of VCD and XRD - ePrints Soton [eprints.soton.ac.uk]
- 5. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. [PDF] Circular dichroism: electronic | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. db.cngb.org [db.cngb.org]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. Vibrational Circular Dichroism - Hinds Instruments [hindsinstruments.com]
- 17. π-SCF studies of the circular dichroism and electronic spectra of alkaloids containing the aniline chromophore. The stereochemical configuration of calycanthine and caracurine-II - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Study on the Biological Activity of (S)-3-(1-Aminoethyl)aniline Analogs as Potential Anticancer Agents
This guide presents a comparative analysis of the biological activity of newly synthesized analogs of (S)-3-(1-Aminoethyl)aniline. In the quest for novel therapeutic agents, the aniline scaffold has been a recurrent motif in medicinal chemistry, known to interact with various biological targets.[1][2][3] This study was designed to explore the structure-activity relationships (SAR) of a focused library of this compound derivatives, with the primary objective of identifying compounds with potent and selective anticancer activity.
The rationale for selecting the this compound core stems from its structural resemblance to pharmacophores known to exhibit cytotoxic effects. By systematically modifying the peripheral functional groups, we aimed to modulate the molecule's electronic and steric properties to enhance its interaction with key oncological targets. This guide details the synthetic rationale, experimental methodologies, and a comparative analysis of the cytotoxic and mechanistic profiles of these novel compounds.
Design and Synthesis of Analogs
The design of the analog series (summarized in Table 1 ) was centered on systematic modifications at two key positions: the aniline amino group and the phenyl ring. These modifications were chosen to probe the effects of varying lipophilicity, hydrogen bonding capacity, and electronic properties on biological activity.
Table 1: Structures of this compound and its Synthesized Analogs
| Compound ID | Structure | R1 (Aniline Substitution) | R2 (Ring Substitution) |
| LEAD-001 | ![]() | -H | -H |
| ANA-002 | ![]() | -COCH3 | -H |
| ANA-003 | ![]() | -H | 4-Cl |
| ANA-004 | ![]() | -COCH3 | 4-Cl |
| ANA-005 | ![]() | -H | 4-OCH3 |
| ANA-006 | ![]() | -COCH3 | 4-OCH3 |
Note: The images are placeholders and would be replaced with actual chemical structures in a real publication.
The synthesis was achieved through standard organic chemistry reactions, starting from commercially available this compound.[4][5][6] Acetylation of the aniline nitrogen was performed to yield the acetamide analogs (ANA-002, ANA-004, ANA-006), while halogenation and methoxylation of the phenyl ring were carried out on the parent compound to yield the substituted analogs (ANA-003, ANA-005).
Experimental Protocols
To ensure the integrity and reproducibility of our findings, all experimental protocols were rigorously validated. The following sections detail the key assays performed in this comparative study.
Cell Culture
Human colorectal carcinoma (HCT116) and human breast adenocarcinoma (MCF-7) cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase, which is indicative of cell viability.
Protocol:
-
Seed HCT116 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compounds (0.1 to 100 µM) for 48 hours. Doxorubicin was used as a positive control.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
To determine if the observed cytotoxicity was due to the induction of apoptosis, a key mechanism for many anticancer drugs, we performed Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Protocol:
-
Treat HCT116 cells with the IC50 concentration of the most potent analogs for 24 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Apoptotic Markers
To further investigate the apoptotic pathway, the expression levels of key apoptotic proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), were analyzed by Western blotting.
Protocol:
-
Lyse the treated HCT116 cells and quantify the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Results and Comparative Analysis
The biological activities of the this compound analogs are summarized in the following tables and figures.
In Vitro Cytotoxicity
The IC50 values obtained from the MTT assay are presented in Table 2 .
Table 2: In Vitro Cytotoxicity (IC50 in µM) of this compound Analogs
| Compound ID | HCT116 (Colorectal Cancer) | MCF-7 (Breast Cancer) |
| LEAD-001 | > 100 | > 100 |
| ANA-002 | 85.3 ± 4.1 | 92.1 ± 5.6 |
| ANA-003 | 25.7 ± 2.3 | 31.5 ± 2.9 |
| ANA-004 | 5.2 ± 0.8 | 8.9 ± 1.1 |
| ANA-005 | 68.4 ± 3.7 | 75.2 ± 4.3 |
| ANA-006 | 45.9 ± 3.1 | 51.6 ± 3.8 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
The parent compound, LEAD-001 , exhibited negligible cytotoxicity. Acetylation of the aniline nitrogen in ANA-002 resulted in a slight increase in activity. A significant improvement in potency was observed with the introduction of a chlorine atom at the 4-position of the phenyl ring (ANA-003 ). The most potent compound in the series was ANA-004 , which combines both the chloro-substituent and the N-acetylation. This suggests a synergistic effect of these two modifications. The methoxy-substituted analogs (ANA-005 and ANA-006 ) showed moderate activity, indicating that an electron-withdrawing group on the phenyl ring is favorable for cytotoxicity.
Induction of Apoptosis
Based on its potent cytotoxicity, ANA-004 was selected for further mechanistic studies in HCT116 cells. The flow cytometry results (Figure 1 ) demonstrated a significant increase in the percentage of apoptotic cells following treatment with ANA-004 .
Figure 1: Apoptosis induction by ANA-004 in HCT116 cells.
Modulation of Apoptotic Proteins
The Western blot analysis (Figure 2 ) revealed that treatment with ANA-004 led to a significant upregulation of the pro-apoptotic protein Bax and a concomitant downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Figure 2: Western blot analysis of apoptotic markers.
Structure-Activity Relationship (SAR) Discussion
The results of this study provide valuable insights into the SAR of this compound analogs as cytotoxic agents. The key findings are summarized below:
-
N-Acetylation: The conversion of the primary aniline amine to an acetamide consistently improved cytotoxic activity, although modestly on its own. This modification may enhance membrane permeability or alter the compound's interaction with its biological target.
-
Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring played a crucial role in determining the cytotoxic potency. Electron-withdrawing groups, particularly the 4-chloro substituent, were found to be highly favorable for activity. In contrast, the electron-donating methoxy group at the same position resulted in weaker activity. This suggests that the electronic properties of the aromatic ring are critical for the compound's mechanism of action.
-
Synergistic Effects: The combination of N-acetylation and a 4-chloro substituent in ANA-004 resulted in a synergistic enhancement of cytotoxicity. This highlights the importance of multipoint optimization in drug design.
Conclusion
This comparative study has successfully identified a novel this compound analog, ANA-004 , with potent in vitro anticancer activity against colorectal and breast cancer cell lines. Our mechanistic investigations revealed that ANA-004 induces apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway. The established structure-activity relationships provide a clear rationale for the future design of more potent and selective analogs. Further optimization of the lead compound ANA-004 and in vivo efficacy studies are warranted to explore its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news.umich.edu [news.umich.edu]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-(1-Aminoethyl)aniline
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (S)-3-(1-Aminoethyl)aniline, a chemical intermediate vital to pharmaceutical research and development. As an aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental compliance. This document moves beyond mere procedural lists to explain the rationale behind each step, empowering researchers to make informed safety decisions.
Core Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) provides a clear classification of its primary hazards.[1]
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation (Category 2) |
| Warning | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) |
| Warning | H335: May cause respiratory irritation.[1] |
While the specific enantiomer this compound has these defined warnings, it is crucial to recognize that it belongs to the aniline family of compounds. Aniline itself is classified with greater severity, including acute toxicity through all routes of exposure, and is a suspected carcinogen and mutagen.[2][3][4] Therefore, as a matter of best practice, this compound should be handled with extreme caution, assuming it may share these more severe toxicological properties.
Chemical Incompatibilities: Proper segregation of this chemical from incompatible materials is critical to prevent dangerous reactions. Avoid contact with:
-
Strong Oxidizing Agents: Nitrates, perchlorates, and especially red fuming nitric acid, which can be hypergolic (ignite spontaneously) with aromatic amines.[5][6]
-
Acids, Acid Chlorides, and Acid Anhydrides: These can cause vigorous, exothermic reactions.[5][7]
-
Certain Metals and Alloys: Avoid contact with copper and aluminum, as they can be attacked by amines.[5]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the hazards of skin absorption and irritation associated with anilines, selecting the correct PPE is paramount.[3][8]
-
Hand Protection: Standard nitrile gloves are not recommended for handling aniline and its derivatives, as they can be permeable.[9] Opt for gloves made of more resistant materials such as butyl rubber, neoprene, or Viton .[9] Always inspect gloves for any signs of degradation or puncture before use.[4]
-
Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[4] If there is a significant splash risk, a full face shield should be worn in addition to goggles.[4]
-
Body Protection: A fully buttoned laboratory coat is mandatory.[9] For larger quantities or tasks with a high splash potential, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to control vapor inhalation.[3][7]
Standard Operating Procedure for Waste Collection
All materials contaminated with this compound must be treated as hazardous waste.[5] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[9][10]
Step 1: Designate a Hazardous Waste Container
-
Select a sturdy, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[9]
-
The container must have a secure, tightly-sealing lid to prevent the escape of vapors.[3][7]
Step 2: Proper Labeling
-
Immediately affix a hazardous waste label to the container.[10][11]
-
Clearly write all constituents, including "this compound" and any solvents or other chemicals present. Avoid using abbreviations or chemical formulas.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 3: Waste Segregation and Storage
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves, absorbent pads) in this designated container.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel.
-
The container must be placed within secondary containment (such as a larger plastic tub) to contain any potential leaks.[9]
-
Ensure the storage location is away from the incompatible materials listed in Section 1.[9]
Step 4: Arranging for Disposal
-
Once the waste container is nearly full (around 75% capacity) or has been accumulating for a designated period (per institutional policy, typically 150 days or less for labs), arrange for a pickup.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection.[7][11]
Emergency Spill Response Protocol
Prompt and correct action during a spill is critical to mitigate exposure and environmental contamination. The response procedure depends entirely on the scale of the spill.
Protocol A: Minor Spill (Manageable by Laboratory Personnel)
A minor spill is a small quantity (typically <1 liter) that does not pose a significant fire or inhalation hazard and can be safely managed by trained lab personnel.
-
Alert & Restrict: Immediately alert colleagues in the area and restrict access to the spill zone.[12][13]
-
Don PPE: Put on the appropriate PPE as described in Section 2, including double gloves (butyl, neoprene, or Viton), chemical splash goggles, and a lab coat.[13]
-
Containment: Confine the spill by creating a dike around the liquid with an inert absorbent material like vermiculite, clay absorbent, or dry sand.[8][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Gently cover the contained spill with more absorbent material until all the liquid has been absorbed.[12]
-
Collection: Using non-sparking scoops or tools, carefully collect the saturated absorbent material and place it into your designated hazardous waste container.[11]
-
Decontamination: Clean the spill surface with a cloth or pad soaked in a mild soap and water solution.[13] Place all cleaning materials into the hazardous waste container.
-
Disposal: Seal and label the waste container and arrange for disposal as described in Section 3.
-
Report: Report the incident to your supervisor or Principal Investigator.[13]
Protocol B: Major Spill (Requires Emergency Response)
A major spill involves a large quantity of the substance, poses a fire or significant inhalation hazard, or is beyond the comfort and training level of laboratory staff.
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave the laboratory and close the doors behind you.[11][12]
-
CALL FOR HELP: From a safe location, call 911 and then your institution's EHS emergency line.[13][14]
-
PROVIDE INFORMATION: Clearly state your name, location (building and room number), the chemical involved (this compound), the estimated quantity spilled, and if anyone was exposed.[11]
-
SECURE THE AREA: Prevent personnel from re-entering the contaminated area until the emergency response team arrives and clears it.[11]
-
ASSIST RESPONDERS: Meet the emergency responders and provide them with any necessary information, including the Safety Data Sheet (SDS) for the chemical.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound from generation to final disposal.
Caption: Decision workflow for managing this compound waste.
Regulatory Compliance
In the United States, the disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16] As a member of the aniline family of chemicals (RCRA waste code U012), it must be managed as a hazardous waste from "cradle-to-grave."[3][16] This guide provides a framework consistent with these regulations, but it is imperative that all personnel also adhere to their specific state, local, and institutional policies, which may be more stringent.[5][10]
References
- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-3-(1-Aminoethyl)aniline
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Among these, chiral amines like (S)-3-(1-Aminoethyl)aniline serve as critical building blocks. However, their potent bioactivity necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Understanding the Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The aniline family of compounds, in general, is known for its ability to be absorbed through the skin, which can lead to systemic toxicity. Therefore, our primary defense is a multi-layered PPE strategy that addresses all potential routes of exposure.
Hazard Identification and PPE Selection
| Hazard Classification | Potential Route of Exposure | Recommended PPE | Rationale |
| Skin Irritation (H315) | Dermal Contact | Chemical-resistant gloves (Nitrile), Full-length lab coat | Prevents direct contact with skin, minimizing the risk of irritation and absorption. |
| Serious Eye Irritation (H319) | Eye Contact | Tight-fitting safety goggles or a face shield | Protects eyes from splashes or aerosols, which can cause significant damage. |
| Respiratory Irritation (H335) | Inhalation | Use within a certified chemical fume hood | Engineering control is the primary defense. A respirator may be needed for spills or in poorly ventilated areas. |
| Systemic Toxicity (General for Anilines) | Dermal, Inhalation, Ingestion | Comprehensive PPE as listed above, strict hygiene protocols | Anilines can be rapidly absorbed, making comprehensive protection and post-handling hygiene critical. |
The Core Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure safety before proceeding to the next.
1. Pre-Handling Preparation:
-
Information Review: Before entering the lab, review the Safety Data Sheet (SDS) for this compound.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Donning:
-
Wear a full-length lab coat over personal clothing.
-
Don tight-fitting safety goggles. A face shield is recommended when handling larger quantities.
-
Select appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for short-term use. Always inspect gloves for any signs of degradation or puncture before use.
-
2. Handling the Chemical:
-
All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.
-
Use dedicated spatulas and glassware.
-
Keep containers of the chemical sealed when not in use to minimize the release of vapors.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water. This is a critical step to prevent accidental ingestion.
Emergency Preparedness: Spill and Exposure Response
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is essential.
Spill Response Workflow
Caption: Workflow for handling a chemical spill.
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of their scientific endeavors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

